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Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride Documentation Hub

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  • Product: Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride
  • CAS: 502842-21-9

Core Science & Biosynthesis

Foundational

Preparation and Mechanistic Evaluation of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride: A Comprehensive Technical Guide

Executive Summary In the realm of peptidomimetic design, unnatural β-amino acids and their esterified derivatives serve as critical building blocks. Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS: 502842-21-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of peptidomimetic design, unnatural β-amino acids and their esterified derivatives serve as critical building blocks. Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS: 502842-21-9) is a highly valued intermediate[1]. The presence of the heavy iodine atom at the para-position of the phenyl ring provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki) and serves as a direct precursor for radioiodination in Positron Emission Tomography (PET) imaging agents[2],[3].

This whitepaper details a robust, two-stage synthetic methodology for this compound, emphasizing the physicochemical causality behind experimental choices and establishing a self-validating protocol framework for laboratory execution.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis is achieved via a two-stage linear sequence: a modified Rodionov multicomponent condensation followed by a Brenner-Huber esterification[4]. As a Senior Application Scientist, it is imperative to understand why these specific reagents and conditions are selected over alternatives.

Stage 1: The Modified Rodionov Reaction

The classical synthesis of β-amino acids utilizes an aldehyde, malonic acid, and ammonia. However, using gaseous ammonia often leads to poor yields and complex side reactions. In this optimized protocol, we employ the Lebedev modification , substituting ammonia with ammonium acetate [5],[6].

Causality of Reagent Selection: Ammonium acetate acts as a dual-purpose reagent[4]. Upon heating in an alcoholic or acetic acid solvent, it undergoes thermal dissociation to provide a steady, controlled release of ammonia (NH₃) and acetic acid (AcOH). The NH₃ acts as the nucleophile to form an imine intermediate with 4-iodobenzaldehyde, while the in situ generated acetic acid acts as a mild Brønsted acid catalyst, activating the aldehyde carbonyl for nucleophilic attack[4]. Malonic acid then undergoes a Knoevenagel-type addition to the imine, followed by thermally driven decarboxylation (-CO₂) to yield the racemic β-amino acid[7].

RodionovMechanism N1 Ammonium Acetate N2 NH3 + AcOH N1->N2 Dissociation N4 Imine Intermediate N2->N4 Condensation N3 4-Iodobenzaldehyde N3->N4 N6 Nucleophilic Addition N4->N6 N5 Malonic Acid N5->N6 N7 Decarboxylation (-CO2) N6->N7 Adduct Formation N8 β-Amino Acid Zwitterion N7->N8

Mechanistic pathway of the modified Rodionov reaction for β-amino acid synthesis.

Stage 2: Brenner-Huber Esterification

To convert the free β-amino acid to its ethyl ester hydrochloride, we utilize thionyl chloride (SOCl₂) in absolute ethanol[4].

Causality of Reagent Selection: Direct Fischer esterification using catalytic sulfuric acid is often inefficient for zwitterionic amino acids due to poor solubility. By adding SOCl₂ dropwise to absolute ethanol at 0 °C, we generate anhydrous hydrogen chloride (HCl) and diethyl sulfite in situ. The anhydrous HCl immediately protonates the primary amine. This is a critical mechanistic requirement: protonation prevents the amine from acting as a competitive nucleophile, which would otherwise lead to unwanted intermolecular amidation or β-lactam formation. Simultaneously, the carboxyl group is activated as an acyl chloride or sulfite intermediate, facilitating rapid nucleophilic acyl substitution by ethanol[4].

SyntheticWorkflow A 4-Iodobenzaldehyde + Malonic Acid + Ammonium Acetate B Modified Rodionov Reaction (Reflux, 85°C) A->B C 3-Amino-3-(4-iodophenyl) propanoic acid B->C Isoelectric Precipitation D Brenner-Huber Esterification (SOCl2, Abs. EtOH, Reflux) C->D E Ethyl 3-amino-3-(4-iodophenyl) propanoate HCl D->E HCl Salt Crystallization

Synthetic workflow for Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride.

Self-Validating Experimental Protocols

A robust chemical protocol must be self-validating. The procedures below are designed so that physical phase changes and observable phenomena intrinsically confirm reaction progress.

Protocol A: Synthesis of 3-Amino-3-(4-iodophenyl)propanoic acid
  • Initialization: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-iodobenzaldehyde (1.0 equiv, 50 mmol) and malonic acid (1.2 equiv, 60 mmol) in 100 mL of absolute ethanol (or glacial acetic acid for enhanced imine formation)[2],[4].

  • Catalyst Addition: Add ammonium acetate (2.0 - 4.0 equiv, 100-200 mmol) in one portion[4].

  • Thermal Activation: Heat the mixture to reflux (approx. 80–85 °C) under an inert nitrogen atmosphere for 4 to 6 hours.

  • Self-Validation Checkpoint (Precipitation): As the reaction proceeds, the target β-amino acid forms as a highly polar zwitterion. Because zwitterions are insoluble in the less polar alcoholic medium, the product will begin to precipitate as a white/off-white solid. This physical precipitation removes the product from the reaction equilibrium, driving the reaction forward via Le Chatelier's principle and preventing over-reaction.

  • Isolation: Cool the reaction mixture to room temperature, then further to 4 °C in an ice bath to maximize precipitation. Filter the solid under vacuum, wash sequentially with cold ethanol and diethyl ether, and dry under high vacuum to afford the intermediate.

Protocol B: Synthesis of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride
  • Initialization: Suspend the isolated 3-amino-3-(4-iodophenyl)propanoic acid (1.0 equiv, 30 mmol) in 75 mL of absolute ethanol in a dry 250 mL round-bottom flask.

  • Reagent Activation: Cool the suspension to 0 °C using an ice-water bath. Carefully add thionyl chloride (SOCl₂, 2.5 equiv, 75 mmol) dropwise over 30 minutes[4].

  • Self-Validation Checkpoint (Gas Evolution & Solubilization): The addition of SOCl₂ will trigger the evolution of SO₂ and HCl gases (ensure vigorous stirring and proper fume hood ventilation). As the mixture is gradually warmed to room temperature and then heated to reflux (78 °C) for 12–16 hours, the initially heterogeneous suspension will transition into a completely clear, homogeneous solution. This phase change is the intrinsic visual confirmation of successful hydrochloride salt formation and esterification, as the resulting ester salt is highly soluble in ethanol.

  • Isolation: Evaporate the solvent and excess reagents under reduced pressure. Triturate the resulting crude oil/solid with cold diethyl ether to induce crystallization. Filter the white crystalline solid and dry in vacuo.

Quantitative Data & Analytical Summary

The table below summarizes the expected physicochemical parameters and analytical markers for both stages of the synthesis, providing a benchmark for quality control.

ParameterStage 1: Rodionov ReactionStage 2: Esterification
Target Product 3-Amino-3-(4-iodophenyl)propanoic acidEthyl 3-amino-3-(4-iodophenyl)propanoate HCl
Reaction Temperature 80–85 °C (Reflux)0 °C to 78 °C (Reflux)
Reaction Time 4–6 hours12–16 hours
Typical Yield 55–68%[4]85–95%
Physical State Off-white powder (Zwitterion)White crystalline solid (HCl salt)
Key ¹H-NMR Marker Loss of aldehyde CHO proton (~9.9 ppm)Appearance of ethyl ester signals (1.2 ppm t, 4.1 ppm q)

References

  • Title : An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine Source : National Center for Biotechnology Information (PMC) URL :[Link]

  • Title : Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium Source : Russian Journal of General Chemistry (Springer) URL :[Link]

  • Title : Synthesis and Characterisation of New Thiazole β-Amino Acids and β-Amino Esters Source : Farmacia Journal URL :[Link]

Sources

Exploratory

High-Resolution ¹H NMR Analysis of Ethyl 3-amino-3-(4-iodophenyl)propanoate Hydrochloride: A Technical Guide

Executive Summary Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride is a critical β -amino acid derivative widely utilized as an intermediate in the synthesis of peptidomimetics and active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride is a critical β -amino acid derivative widely utilized as an intermediate in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). The presence of the para-iodo substitution makes it an ideal candidate for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings).

This technical whitepaper provides an in-depth structural elucidation of this compound using high-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. By deconstructing the molecule into its isolated spin systems, we provide a self-validating framework for spectral assignment, grounded in modern NMR theory and relativistic heavy-atom effects.

Structural Elucidation & Spin System Analysis

To accurately interpret the ¹H NMR spectrum, the molecule must be analyzed as a composite of distinct, non-overlapping spin systems. The structural features of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride dictate three primary aliphatic/aromatic environments, plus a highly exchangeable polar group.

The Three Core Spin Systems
  • The Ethyl Ester System ( A2​X3​ ): The ethoxy group (-O-CH₂-CH₃) represents a classic first-order spin system. The methyl protons couple to the adjacent methylene protons, producing a triplet, while the methylene protons are split into a quartet.

  • The Diastereotopic Aliphatic Backbone (ABX System): The core propanoate backbone contains a chiral center at the C3 position (bearing the protonated amino group). This stereocenter breaks the magnetic symmetry of the adjacent C2 methylene protons, rendering them diastereotopic . Instead of a simple doublet, the C2 protons appear as two distinct doublet of doublets (dd) due to geminal coupling with each other ( 2J≈16.0 Hz) and vicinal coupling with the C3 methine proton ( 3J≈6.0−8.0 Hz)[1].

  • The Aromatic Ring (AA'BB' System): The 1,4-disubstituted benzene ring yields an AA'BB' splitting pattern, which typically manifests as two pseudo-doublets. The presence of the heavy iodine atom at the para position exerts a profound relativistic shielding/deshielding effect on the ortho protons, significantly shifting their resonance frequencies[2].

Spin_Systems cluster_0 Ethyl Ester System cluster_1 Aliphatic Backbone (ABX) cluster_2 Aromatic System (AA'BB') E1 CH3 (Triplet) 1.10 ppm E2 CH2 (Quartet) 4.02 ppm E1->E2 3J = 7.1 Hz A1 C2-Ha (dd) 2.95 ppm A2 C2-Hb (dd) 3.15 ppm A1->A2 2J = 16.0 Hz A3 C3-H (dd) 4.55 ppm A1->A3 3J = 6.0 Hz A2->A3 3J = 8.0 Hz Ar1 H-2, H-6 (d) 7.35 ppm Ar2 H-3, H-5 (d) 7.75 ppm Ar1->Ar2 3J = 8.3 Hz

Fig 1. Logical mapping of the three primary coupled spin systems and their J-coupling relationships.

Experimental Methodology: Acquisition & Processing

To ensure the highest fidelity in spectral data, the experimental protocol must be rigorously controlled. The following methodology outlines the causality behind each preparative and instrumental choice.

Causality in Sample Preparation

Because the analyte is a hydrochloride salt, it exhibits high polarity and low solubility in standard non-polar NMR solvents like Chloroform-d (CDCl₃). Therefore, Dimethyl Sulfoxide-d6 (DMSO-d₆) is the solvent of choice. DMSO-d₆ not only fully solubilizes the salt but also prevents the rapid chemical exchange of the ammonium (-NH₃⁺) protons with residual water, allowing them to be clearly observed as a broad singlet[1].

Step-by-Step Protocol
  • Sample Weighing: Accurately weigh 10–15 mg of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride to ensure a sufficient signal-to-noise (S/N) ratio without causing concentration-dependent line broadening.

  • Solvation: Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes to ensure complete dissolution.

  • Transfer: Transfer the clear solution into a precision 5 mm NMR tube using a glass Pasteur pipette, avoiding the introduction of air bubbles which can distort magnetic field homogeneity.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer at 298 K. Use a standard 1D proton pulse sequence (e.g., zg30) with 16 to 32 scans, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of 3.0 seconds.

  • Self-Validation (System Suitability): Before analyzing the analyte peaks, verify the spectrum's calibration by locating the residual DMSO pentuplet at exactly 2.50 ppm and the residual water peak around 3.33 ppm [3].

NMR_Workflow A Sample Weighing (10-15 mg) B Solvent Addition (0.6 mL DMSO-d6) A->B C Dissolution & Mixing (Vortex/Sonicate) B->C D Transfer to NMR Tube (5 mm precision tube) C->D E Data Acquisition (400 MHz, 16 Scans) D->E F FID Processing (FT, Phase & Baseline) E->F

Fig 2. Step-by-step workflow for NMR sample preparation and spectral acquisition.

Spectral Assignment & Quantitative Data

The table below summarizes the theoretical and experimentally expected ¹H NMR chemical shifts for this compound, derived from empirical correlation tables and established coupling constants for β -amino acid derivatives[3].

Table 1: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
1.10 Triplet (t)3H7.1Ester methyl (-CH₃)
2.95 Doublet of doublets (dd)1H16.0, 6.0Aliphatic C2-Hₐ (diastereotopic)
3.15 Doublet of doublets (dd)1H16.0, 8.0Aliphatic C2-H₆ (diastereotopic)
4.02 Quartet (q)2H7.1Ester methylene (-CH₂-)
4.55 Multiplet / dd (m)1H8.0, 6.0Chiral methine (C3-H)
7.35 Doublet (d)2H8.3Aromatic H-2, H-6 (ortho to chiral center)
7.75 Doublet (d)2H8.3Aromatic H-3, H-5 (ortho to Iodine)
8.60 Broad singlet (br s)3H-Ammonium protons (-NH₃⁺)

Mechanistic Insights: The Heavy Atom Effect & Diastereotopicity

To interpret this spectrum with absolute confidence, a scientist must understand the underlying physical chemistry driving the peak positions.

The Relativistic "Heavy Atom on Light Atom" (HALA) Effect

The chemical shift of the aromatic protons at 7.75 ppm is unusually downfield. This is driven by the Heavy Atom on Light Atom (HALA) effect induced by the iodine atom[2]. Unlike lighter halogens (fluorine or chlorine) which operate primarily through inductive electron withdrawal, iodine's massive nucleus introduces significant relativistic spin-orbit (SO) coupling. This SO coupling perturbs the local magnetic shielding tensor of the adjacent carbon and hydrogen atoms[2]. Consequently, the protons ortho to the iodine (H-3 and H-5) experience a distinct deshielding effect compared to standard alkyl-substituted benzenes, pushing their resonance to ~7.75 ppm, while the H-2 and H-6 protons resonate closer to 7.35 ppm[3].

Magnetic Inequivalence via Stereocenters

The appearance of the C2 methylene protons as two separate signals (2.95 ppm and 3.15 ppm) rather than a single 2H doublet is a hallmark of diastereotopicity . Because the adjacent C3 carbon is a chiral center, the two protons on the C2 carbon exist in different permanent magnetic environments regardless of bond rotation[1]. They couple to each other with a large geminal coupling constant ( 2J≈16 Hz) and couple differently to the C3 proton depending on their favored dihedral angles (Karplus relationship), resulting in the characteristic ABX splitting pattern.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. Available at:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier Science. Available at:[Link]

  • Rusakov, Y. Y., & Rusakova, I. L. (2023). Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. MDPI. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Organic Solvent Solubility of Ethyl 3-amino-3-(4-iodophenyl)propanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the solubility of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride in organic solve...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the solubility of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document serves as a foundational resource, equipping researchers with the theoretical knowledge and practical methodologies to predict, determine, and interpret its solubility profile. We delve into the physicochemical principles governing the dissolution of an amine hydrochloride salt, offer a systematic approach to solvent selection, and provide a detailed, field-proven protocol for experimental solubility determination. This guide is designed to empower scientists in process chemistry, drug formulation, and analytical development to make informed decisions and establish robust, self-validating solubility data.

Introduction: Compound Overview

Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride is a substituted β-amino acid ester. Its structure, featuring a chiral center, an aromatic iodide, an ethyl ester, and an amine hydrochloride salt, suggests its potential utility as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The presence of the 4-iodophenyl group, in particular, makes it a valuable precursor for cross-coupling reactions.

A thorough understanding of its solubility in various organic solvents is paramount for a range of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and derivatization.

  • Purification: Developing effective crystallization and chromatographic purification methods.

  • Formulation: Designing stable and effective dosage forms in drug development.

  • Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC and NMR.

This guide will address the fundamental question of solubility by first principles and provide a clear pathway for its experimental determination.

The Theoretical Framework of Solubility

The solubility of an ionic compound like Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride in an organic solvent is a complex thermodynamic process. Dissolution is governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) as described by the equation: ΔG = ΔH – TΔS.[1] For a compound to dissolve, the overall Gibbs free energy of the system must decrease (ΔG < 0).

This process can be conceptually broken down into two critical energy components:

  • Lattice Energy (ΔH_Lattice): This is the energy required to break apart the ionic crystal lattice and separate the constituent ions into the gaseous phase.[2][3] For Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride, this involves overcoming the strong electrostatic attractions between the protonated amine cation and the chloride anion. A high lattice energy implies a very stable, and thus less soluble, crystal.[3][4]

  • Solvation Energy (ΔH_Solvation): This is the energy released when the separated ions are surrounded and stabilized by solvent molecules.[2][5] This interaction depends heavily on the nature of the solvent. Polar solvents can effectively solvate ions through dipole-ion interactions, and protic solvents can additionally form hydrogen bonds.

The overall enthalpy of solution (ΔH_soln) is the sum of these two opposing energies. For dissolution to be energetically favorable, the solvation energy must be comparable to or greater than the lattice energy.[2][4]

Key Factors Influencing Solubility for Ethyl 3-amino-3-(4-iodophenyl)propanoate Hydrochloride:
  • Polarity and "Like Dissolves Like": The molecule possesses both polar (amine hydrochloride, ester) and non-polar (iodophenyl ring, ethyl group) regions. As an ionic salt, it is highly polar. Therefore, it will exhibit greater solubility in polar solvents that can effectively solvate the charged centers.[6][7][8] Non-polar solvents like hexane or toluene are expected to be poor solvents.

  • Hydrogen Bonding: The protonated amine is a strong hydrogen bond donor. Solvents that are hydrogen bond acceptors (like alcohols, DMSO, DMF) or donors themselves (like alcohols) will facilitate stronger solute-solvent interactions, promoting solubility.[9]

  • Temperature: The effect of temperature on solubility is governed by Le Châtelier's Principle.[10][11] For most solids dissolving in a liquid, the process is endothermic (absorbs heat). In these cases, increasing the temperature will increase solubility.[8][10][12] Conversely, if the dissolution is exothermic (releases heat), increasing the temperature will decrease solubility.[11] For most organic salts, solubility increases with temperature.[13][14]

  • Molecular Size and Structure: Larger molecules can sometimes be more difficult for solvent molecules to effectively solvate, which can lead to lower solubility.[6]

Qualitative Solubility Prediction and Solvent Selection

Based on the theoretical principles, we can make educated predictions about the solubility of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride in common organic solvents.

  • High Expected Solubility: Polar protic solvents like methanol and ethanol are excellent candidates due to their high polarity and ability to form hydrogen bonds. Polar aprotic solvents such as DMSO and DMF are also expected to be good solvents, capable of solvating the cation and anion effectively.

  • Moderate to Low Expected Solubility: Solvents with moderate polarity like acetone or ethyl acetate may show some solubility, but likely less than the highly polar options. The ester group of the solute may have favorable interactions with these solvents.

  • Very Low to Insoluble: Non-polar solvents such as toluene, hexanes, and diethyl ether are predicted to be poor solvents. They lack the polarity and hydrogen bonding capability to overcome the compound's strong crystal lattice energy.

The following table provides a guide for solvent selection in your experimental work.

Solvent Class Solvent Example Polarity Index H-Bonding Predicted Solubility Rationale
Polar Protic Methanol5.1Donor & AcceptorHigh Strong H-bonding and high polarity effectively solvate the ionic salt.
Ethanol4.3Donor & AcceptorHigh Similar to methanol, provides excellent solvation.
Isopropanol3.9Donor & AcceptorModerate to High Slightly less polar than ethanol, may result in slightly lower solubility.
Polar Aprotic DMSO7.2AcceptorHigh Very high polarity, excellent at solvating cations.
DMF6.4AcceptorHigh High polarity, effective at solvating cations.
Acetonitrile5.8AcceptorModerate Polar, but generally a weaker solvator for salts than DMSO or DMF.
Acetone5.1AcceptorLow to Moderate Moderate polarity, may show limited solubility.
Ester Ethyl Acetate4.4AcceptorLow Limited polarity for an ionic salt.
Chlorinated Dichloromethane3.1NoneVery Low Insufficient polarity to overcome lattice energy.
Aromatic Toluene2.4NoneInsoluble Non-polar nature makes it a poor solvent for salts.
Aliphatic Hexane0.1NoneInsoluble Highly non-polar, ineffective at solvating ions.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true thermodynamic solubility of a compound is the Equilibrium Shake-Flask Method .[15][16] This protocol is a self-validating system because it ensures that the solution has reached equilibrium with the solid phase.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the saturation concentration of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride in a selected organic solvent at a specific temperature.

Materials:

  • Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (ensure purity is characterized)

  • Selected organic solvents (HPLC grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC-UV system or a validated UV-Vis spectrophotometer

Methodology:

  • Preparation:

    • Add an excess amount of the solid compound to a vial. "Excess" is critical; you must be able to visually confirm that undissolved solid remains at the end of the experiment. This ensures the solution is saturated.[15] A starting point is to add ~20-50 mg of solid to 2-5 mL of the chosen solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period to allow the system to reach equilibrium. A common starting point is 24-48 hours.[17][18] Expert Tip: To validate the equilibration time, you can take samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the measured concentration no longer changes over time.[15]

  • Phase Separation:

    • Once equilibration is complete, remove the vials from the shaker and allow the excess solid to settle for a short period at the experimental temperature.

    • Carefully draw the supernatant (the clear liquid portion) into a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[15]

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with an appropriate solvent to bring the concentration within the linear range of your analytical method.

    • Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV.[19][20]

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately determine the concentration of the diluted sample.

  • Calculation:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • It is recommended to perform each measurement in triplicate to ensure reproducibility.[21]

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to solvent in vial B Seal and place in temperature-controlled shaker A->B C Agitate for 24-72 hours (until equilibrium is reached) B->C Time D Allow solid to settle C->D E Filter supernatant with 0.22 µm syringe filter D->E F Accurately dilute filtered sample E->F G Analyze via validated HPLC-UV method F->G H Calculate concentration using calibration curve G->H I Equilibrium Solubility (e.g., mg/mL) H->I Final Result

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table. This allows for easy comparison and aids in solvent selection for specific applications.

Table 1: Experimental Solubility of Ethyl 3-amino-3-(4-iodophenyl)propanoate Hydrochloride at 25 °C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L) Observations
MethanolPolar Protic[Experimental Value][Calculated Value][e.g., Dissolves readily]
EthanolPolar Protic[Experimental Value][Calculated Value]
DMSOPolar Aprotic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
Ethyl AcetateEster[Experimental Value][Calculated Value][e.g., Forms a fine suspension]
TolueneAromatic[Experimental Value][Calculated Value][e.g., Appears insoluble]
HexaneAliphatic[Experimental Value][Calculated Value][e.g., Appears insoluble]

Interpreting the Results: Your experimental data should align with the theoretical principles discussed. High solubility in polar solvents like methanol and DMSO validates the dominant role of the ionic salt character in governing solubility. Conversely, low solubility in non-polar solvents like hexane confirms the "like dissolves like" principle. This validated data can then be confidently used to design crystallization processes, select reaction media, or prepare analytical standards.

Conclusion

While published solubility data for Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride is scarce, a robust understanding of its physicochemical properties allows for a systematic and successful approach to its solubility determination. As an amine hydrochloride salt, its solubility is primarily dictated by the polarity and hydrogen-bonding capabilities of the solvent. The equilibrium shake-flask method, coupled with a reliable analytical technique like HPLC-UV, provides a gold-standard workflow for generating accurate and reproducible solubility data. The principles and protocols outlined in this guide provide researchers with the necessary tools to confidently characterize this compound, enabling its effective use in synthesis, purification, and formulation development.

References

  • Filo. (2025, June 10). Question: (a) Define Lattice Energy and Solvation Energy. Why are these c..[Link]

  • Brainly.in. (2024, May 5). Solvation energy and solubility of ionic solids ...??[Link]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

  • Perrin, D.D., & Armarego, W.L.F. (1988). Purification of Organic Chemicals (3rd ed.). Pergamon Press.
  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Wikipedia. (n.d.). Solubility. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

  • Chemistry LibreTexts. (2022, August 11). 9.4: The Effect of Temperature on Solubility. [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. [Link]

  • ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

  • ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • PubChem. (2026, January 24). ethyl (E)-3-amino-3-(4-iodophenyl)prop-2-enoate. [Link]

  • PMC. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

  • Google Patents. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds.
  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. [Link]

  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

  • Allen. (n.d.). Lattice energy: Definition, Importance and Factors affecting. [Link]

  • UW-Madison Chemistry 103/104 Resource Book. (n.d.). Solutions and Solubility (part 2) (M3Q2). [Link]

  • ACS Publications. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

  • CUTM Courseware. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • MIT Open Access Articles. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility. [Link]

  • RSC Publishing. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • ACS Publications. (2022, February 2). Thermodynamic Guidelines for Maximum Solubility. [Link]

  • Chemistry LibreTexts. (2022, August 11). 9.4: The Effect of Temperature on Solubility. [Link]

  • PubChem. (n.d.). Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride. [Link]

  • University of Toronto. (n.d.). High-Performance Liquid Chromatography (HPLC) with UV-Vis (Diode-Array) and Fluorescence Detection PRELAB. [Link]

  • CUTM Courseware. (n.d.). 3.-Factors-Affecting-Solubility.docx. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS...[Link]

  • MDPI. (n.d.). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • Scribd. (n.d.). USP 1236 Solubility Measurements Guide. [Link]

  • Chemsrc. (2025, September 7). Ethyl 3-amino-3-phenylpropanoate. [Link]

  • SciELO. (n.d.). Article. [Link]

  • PubMed. (2011, December 15). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

  • ResearchGate. (2025, December 12). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]

  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. [Link]

  • Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino...

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Exploratory

Stability and Storage Dynamics of Ethyl 3-amino-3-(4-iodophenyl)propanoate Hydrochloride: A Technical Guide

Executive Summary Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS 502842-21-9) is a highly versatile bifunctional building block utilized extensively in peptidomimetic synthesis and transition-metal-catalyzed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS 502842-21-9) is a highly versatile bifunctional building block utilized extensively in peptidomimetic synthesis and transition-metal-catalyzed cross-coupling reactions[1]. However, its utility in advanced drug development is frequently bottlenecked by its complex stability profile. This whitepaper systematically deconstructs the molecular vulnerabilities of this compound and establishes field-proven, self-validating protocols for its handling, storage, and pre-reaction analysis.

Molecular Architecture & Vulnerability Profiling

The compound’s synthetic value stems from its three primary functional domains, each of which introduces specific thermodynamic and kinetic vulnerabilities:

  • The Hydrochloride Salt (Hygroscopicity): While the HCl salt formulation enhances crystalline stability and aqueous solubility, it renders the bulk powder highly hygroscopic. Exposure to ambient humidity leads to rapid moisture absorption into the crystal lattice.

  • The Beta-Amino Ethyl Ester (Hydrolysis): Beta-amino esters are inherently susceptible to degradation via hydrolysis[2]. In this specific compound, absorbed moisture interacts with the hydrochloride salt to create a localized acidic microenvironment. This drastically lowers the activation energy for acid-catalyzed ester hydrolysis, rapidly converting the ethyl ester into 3-amino-3-(4-iodophenyl)propanoic acid.

  • The Aryl Iodide (Photolability): The carbon-iodine (C(sp²)–I) bond is the weakest link in the aromatic system. With a low bond dissociation energy (BDE) of approximately 65.5 kcal/mol[3], the C–I bond is highly vulnerable to homolytic cleavage upon exposure to ultraviolet (UV) or near-UV light. This photolytic degradation generates highly reactive aryl radicals that can lead to spontaneous dehalogenation or the formation of complex dimers.

Mechanistic Degradation Pathways

To successfully preserve the integrity of the compound, researchers must understand the specific environmental triggers that drive its degradation. The pathways below illustrate the causality between environmental exposure and structural failure.

Degradation Core Ethyl 3-amino-3-(4-iodophenyl) propanoate HCl Moisture Moisture (H2O) Core->Moisture Light UV/Visible Light Core->Light Heat Thermal Stress Core->Heat Hydrolysis Acid-Catalyzed Ester Hydrolysis Moisture->Hydrolysis Localized low pH Photolysis C-I Bond Homolytic Cleavage Light->Photolysis BDE ~65.5 kcal/mol Heat->Hydrolysis Accelerates kinetics Degradant1 3-amino-3-(4-iodophenyl) propanoic acid Hydrolysis->Degradant1 Degradant2 Dehalogenated Aryl Radicals / Dimers Photolysis->Degradant2

Fig 1: Primary degradation pathways of Ethyl 3-amino-3-(4-iodophenyl)propanoate HCl.

Empirical Stability Data & Storage Parameters

Quantitative tracking of the compound under various environmental conditions reveals a strict dependency on temperature, humidity, and light exclusion.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Optimal (Long-Term) -20°CArgon / N₂Dark> 24 monthsNegligible
Acceptable (Short-Term) 2–8°CDesiccated AirDark6 monthsSlow ester hydrolysis
Suboptimal (Benchtop) 20–25°CAmbient AirAmbient Light< 1 weekRapid hydrolysis & photolysis

Standard Operating Procedures (SOPs): Handling & Storage

To mitigate the vulnerabilities outlined above, the following step-by-step methodology must be strictly adhered to. This SOP is designed around the principle of causality—preventing the initial environmental trigger prevents the entire degradation cascade.

Step 1: Inert Atmosphere Aliquoting Upon receipt, immediately transfer the bulk container into a glove box backfilled with Argon. Causality: Argon is denser than air and Nitrogen; it settles over the solid powder, providing a superior, temporary moisture barrier during the transfer process. Divide the bulk powder into single-use amber glass vials to prevent repeated freeze-thaw cycles and eliminate photolytic cleavage risks.

Step 2: Desiccated Cold Storage Seal the amber vials with PTFE-lined caps. Place the vials inside a secondary desiccator jar containing indicating Drierite (calcium sulfate). Store the jar in a dedicated -20°C freezer.

Step 3: Retrieval and Equilibration (Critical Step) When retrieving a vial for synthesis, do not open it immediately . Allow the sealed vial to equilibrate to room temperature for at least 30 to 45 minutes. Causality: Opening a cold vial in an ambient laboratory environment causes immediate condensation of atmospheric moisture directly onto the hygroscopic salt. This instantly creates the localized acidic microenvironment required to trigger runaway ester hydrolysis.

Analytical Validation Protocol

A robust chemical process must be a self-validating system. Because degraded Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride can silently poison downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), its integrity must be empirically verified before use.

Workflow Step1 Sample Retrieval (Equilibrate to RT) Step2 Karl Fischer Titration Step1->Step2 Aliquot 1 Step3 HPLC-UV/MS Analysis Step1->Step3 Aliquot 2 Decision Purity > 98%? Moisture < 0.5%? Step2->Decision Step3->Decision Proceed Proceed to Synthesis Decision->Proceed YES Reject Lyophilize or Discard Decision->Reject NO

Fig 2: Self-validating analytical workflow for pre-reaction integrity verification.

Methodology for Validation:

  • Moisture Analysis: Perform a Karl Fischer (KF) titration on a 10 mg sub-aliquot. The moisture content must be strictly < 0.5% w/w . Higher moisture levels indicate compromised storage and guarantee poor yields in moisture-sensitive organometallic steps.

  • Purity Analysis: Run an HPLC-UV assay (detection at 254 nm for the aromatic ring) using a reverse-phase C18 column. Monitor specifically for the emergence of the hydrolyzed carboxylic acid degradant, which will elute earlier than the parent ester due to its higher polarity. If purity falls below 98%, the batch must be discarded or subjected to rigorous re-purification.

References

  • Title: ETHYL 3-AMINO-3-(4-IODOPHENYL)
  • Source: acs.
  • Title: Stabilization of Poly (β-Amino Ester)

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporation and Functionalization of β³-(4-Iodophenyl)alanine Derivatives in Peptide Engineering

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Compound in Focus: Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS: 502842-21-9) Introduction & Scientific Rationale The d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Compound in Focus: Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS: 502842-21-9)

Introduction & Scientific Rationale

The development of advanced peptidomimetics relies heavily on the incorporation of unnatural amino acids (uAAs) to overcome the poor pharmacokinetic properties of natural peptides. Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride serves as a dual-purpose building block for next-generation therapeutics:

  • Proteolytic Stability ( β -Amino Acid Backbone): The insertion of an extra methylene carbon in the β3 -amino acid backbone fundamentally alters the peptide's local Ramachandran dihedral angles. This structural shift makes the resulting β -peptides or α/β -peptides highly resistant to endogenous proteases.

  • Bioorthogonal Diversification (4-Iodophenyl Handle): The para-iodine atom on the phenyl ring is a highly reactive electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This allows for "late-stage functionalization," enabling the synthesis of massive libraries of biaryl-peptides from a single precursor without needing to synthesize dozens of individual uAA building blocks[1].

  • Chemical Stability (Ethyl Ester Hydrochloride): Supplied as an ethyl ester hydrochloride, the molecule is protected from premature self-condensation and oxidative degradation during storage. It can be readily saponified for Solid-Phase Peptide Synthesis (SPPS) or used in enzymatic Cell-Free Protein Synthesis (CFPS).

Experimental Workflows & Methodologies

Workflow A: Preparation for Solid-Phase Peptide Synthesis (SPPS)

To utilize this building block in standard Fmoc-SPPS, the ethyl ester must be hydrolyzed to expose the free carboxylate (required for HATU/DIC activation), and the free amine must be protected with an Fmoc group.

Protocol 1: Saponification and Fmoc Protection

  • Hydrolysis: Dissolve Ethyl 3-amino-3-(4-iodophenyl)propanoate HCl (1.0 eq) in a 1:1 mixture of THF and distilled water. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Causality: LiOH is preferred over NaOH to minimize the risk of base-catalyzed side reactions on the aromatic ring.

  • Protection: Cool the reaction to 0 °C. Add Na₂CO₃ (2.0 eq) followed by dropwise addition of Fmoc-OSu (1.1 eq) dissolved in THF. Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purification: Purify via silica gel chromatography (DCM/MeOH gradient) to yield Fmoc- β3 -Phe(4-I)-OH.

Workflow B: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Performing the Suzuki-Miyaura coupling directly on the solid support (on-resin) prevents solubility issues often encountered with highly hydrophobic biaryl peptides[2].

Protocol 2: On-Resin Suzuki-Miyaura Coupling

  • Resin Preparation: Swell the resin-bound peptide (containing the β3 -Phe(4-I) residue) in strictly degassed DMF for 30 minutes. Causality: Degassing is critical; molecular oxygen rapidly oxidizes the Pd(0) catalyst to inactive Pd(II) and promotes homocoupling of the boronic acid.

  • Reagent Addition: Under an argon atmosphere, add the arylboronic acid (5.0 eq), K₃PO₄ (10.0 eq), and the catalyst Pd(PPh₃)₄ (0.1 eq) dissolved in degassed DMF. Causality: K₃PO₄ is chosen because strong, soluble bases are required to drive the transmetalation step of the Suzuki cycle within the restricted mass-transfer environment of the polymer matrix[2].

  • Reaction: Heat the reaction vessel to 70 °C and agitate gently for 16–20 hours.

  • Washing: Drain the reagents and wash the resin sequentially with DMF, DCM, MeOH, and a 0.5% solution of sodium diethyldithiocarbamate in DMF. Causality: The dithiocarbamate wash chelates and strips residual palladium trapped within the peptide matrix, preventing heavy metal contamination in the final product.

  • Cleavage: Cleave the diversified peptide from the resin using a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail.

G A Ethyl 3-amino-3-(4-iodophenyl) propanoate HCl B Saponification & Fmoc Protection (Fmoc-β³-Phe(4-I)-OH) A->B C Solid-Phase Peptide Synthesis (Resin-bound peptide) B->C D Suzuki-Miyaura Cross-Coupling (Pd catalyst, Arylboronic acid) C->D E Cleavage & Deprotection (TFA/Scavengers) D->E F Diversified β-Peptidomimetic E->F

Caption: Workflow for the incorporation and late-stage functionalization of β³-Phe(4-I) via SPPS and Suzuki coupling.

Workflow C: Ribosomal Incorporation via Cell-Free Protein Synthesis (CFPS)

Incorporating β -amino acids into full-length proteins using the natural translation machinery is notoriously difficult. The extra methylene group disrupts the geometry of the peptidyl transferase center (PTC), causing severe entropic penalties and ribosomal stalling[3]. This is overcome by using engineered ribosomes and Elongation Factor P (EF-P)[4].

Protocol 3: CFPS Translation

  • Aminoacylation: Convert Ethyl 3-amino-3-(4-iodophenyl)propanoate HCl to the free amino acid. Aminoacylate an engineered orthogonal tRNA (e.g., tRNA UAGPro​ ) with the free β -amino acid using flexizyme (a catalytic RNA) technology[3].

  • CFPS Assembly: Prepare a PURE (Protein synthesis Using Recombinant Elements) system lacking canonical Release Factor 1 (RF1) to prevent premature termination at the UAG amber codon[5].

  • Translation: Supplement the reaction with 50 µM of the aminoacylated tRNA, 10 µM of EF-P, and mutant ribosomes (e.g., strain 040329, which features a highly flexible PTC)[4][6]. Causality: EF-P acts as an entropic spring, binding the E-site and stabilizing the P-site tRNA to restore the optimal nucleophilic attack angle for the incoming β -amino acid[3].

  • Incubation & Purification: Incubate at 37 °C for 2 hours. Isolate the target protein using Ni-NTA affinity chromatography.

G Ribosome Engineered Ribosome (PTC Mutant) Peptide Polypeptide Chain with β-Amino Acid Ribosome->Peptide Translation tRNA Engineered tRNA (Aminoacylated with β³-Phe(4-I)) tRNA->Ribosome Delivery EFP Elongation Factor P (EF-P) EFP->Ribosome Alleviates Stalling mRNA mRNA Template (Amber Codon UAG) mRNA->Ribosome Decoding

Caption: Cell-free protein synthesis (CFPS) complex for the ribosomal incorporation of β-amino acids.

Quantitative Data & Optimization Summaries

Table 1: Comparison of Pd-Catalysts for Solid-Phase Suzuki Coupling of Iodophenyl Peptides [2] Note: Reactions performed on Rink Amide resin-bound peptides. Conversion yields determined by HPLC after cleavage.

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Conversion Yield (%)Observation / Causality
Pd(PPh₃)₄ K₃PO₄DMF7020>90% Optimal mass transfer; K₃PO₄ provides ideal basicity without cleaving the peptide from the resin.
Pd(PPh₃)₄ Na₂CO₃EtOH/Toluene802475%Biphasic conditions cause poor resin swelling, limiting reagent access to the peptide core.
Pd₂(dba)₃ KOAcNMP901265%High temperatures lead to significant unknown byproducts and premature Fmoc/protecting group loss.

Table 2: Relative Translation Efficiency of β -Amino Acids in CFPS [3][4] Note: Yields are normalized against the translation of a wild-type control protein containing only canonical α -amino acids.

Ribosome TypeTranslation Factor SupplementtRNA Acylation MethodRelative Yield (%)
Wild-Type (WT)NoneFlexizyme<5% (Severe Stalling)
Wild-Type (WT)EF-P (10 µM)Flexizyme25%
Mutant (040329)NoneFlexizyme45%
Mutant (040329) EF-P (10 µM) Flexizyme >80%

References

  • [7] Molaid. Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride - CAS 502842-21-9 Chemical Properties. Available at:

  • [3] Katoh, T. et al. "Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation." RSC Chemical Biology (2020). Available at:

  • [5] Wang, et al. "Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems." Frontiers in Bioengineering and Biotechnology (2020). Available at:

  • [4] Dedkova, L.M. et al. "Ribosome-mediated biosynthesis of pyridazinone oligomers in vitro." National Institutes of Health (NIH) / PMC (2022). Available at:

  • [6] Ward, F. R. et al. "Mutational characterization and mapping of the 70S ribosome active site." Nucleic Acids Research / Oxford Academic (2020). Available at:

  • [1] Willemse, T. et al. "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization." MDPI Molecules (2017). Available at:

  • [2] Doan, N. D. et al. "Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification." Journal of Combinatorial Chemistry / ACS Publications (2007). Available at:

Sources

Application

Application Note: Utilizing Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride in PET Imaging Probe Development

Introduction & Mechanistic Rationale The development of Positron Emission Tomography (PET) imaging probes demands molecular scaffolds that balance high target affinity with exceptional in vivo metabolic stability. Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of Positron Emission Tomography (PET) imaging probes demands molecular scaffolds that balance high target affinity with exceptional in vivo metabolic stability. Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (a protected β -amino acid derivative) has emerged as a highly versatile synthon in the design of next-generation radiotracers[1].

As an unnatural β -amino acid building block, it offers two distinct mechanistic advantages for probe development:

  • Protease Resistance via Backbone Alteration: Natural α -peptides are rapidly degraded by endogenous serum peptidases (e.g., DPP-IV, NEP). Incorporating a β -amino acid introduces an additional methylene carbon into the peptide backbone. This structural shift displaces the amide bond out of the active-site register of native proteases, dramatically increasing the biological half-life of the radiotracer and improving the Tumor-to-Background Ratio (TBR) during PET imaging[2].

  • Late-Stage Functionalization (LSF) Capability: The para-iodo substitution on the phenyl ring serves as an ideal handle for radiochemistry. The relatively weak C–I bond facilitates rapid, high-yielding transition-metal-catalyzed cross-coupling reactions (e.g., Cu-mediated 18 F-fluorination) or direct isotopic exchange (e.g., 124 I or 131 I radioiodination)[1].

The compound is supplied as an ethyl ester hydrochloride salt. This specific formulation is highly intentional: the hydrochloride salt prevents spontaneous intermolecular condensation and oxidative degradation of the primary amine, ensuring long-term shelf stability. Concurrently, the ethyl ester provides orthogonal protection of the C-terminus, allowing selective functionalization of the amine before integrating the building block into Solid-Phase Peptide Synthesis (SPPS) workflows.

Physicochemical Properties & Analytical Specifications

Understanding the physicochemical parameters of this precursor is critical for optimizing solubility, reaction kinetics, and purification gradients during probe synthesis.

Table 1: Physicochemical Specifications

ParameterSpecification / ValueMechanistic Implication for Radiochemistry
Chemical Name Ethyl 3-amino-3-(4-iodophenyl)propanoate HClStandardized IUPAC nomenclature for regulatory filings.
Molecular Formula C 11​ H 15​ ClINO 2​ Contains the necessary halogen handle for isotopic exchange.
Molecular Weight 355.60 g/mol Optimal size for incorporation into small-molecule or peptide probes without exceeding Lipinski's limits.
Physical State Solid (Powder)Easily handled; hygroscopic nature requires storage under inert gas (Argon/N 2​ ).
Solubility DMF, DMSO, MeOHExcellent solubility in polar aprotic solvents critical for SPPS and radiolabeling.
Target Application PET/SPECT precursor, PeptidomimeticsEnables site-specific radiolabeling of integrin (e.g., αv​β3​ ) or PSMA ligands[3].

Experimental Workflows & Protocols

To utilize this compound in PET probe development, it must first be converted into an SPPS-compatible building block, integrated into the targeting vector, and finally radiolabeled.

Protocol A: Preparation of Fmoc- β -Phe(4-I)-OH for SPPS Integration

Objective: Convert the stable ethyl ester hydrochloride salt into an Fmoc-protected free acid suitable for standard Fmoc/tBu solid-phase peptide synthesis.

Materials:

  • Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H 2​ O) (2.5 eq)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Water.

Step-by-Step Methodology:

  • Amine Liberation & Protection: Suspend the starting material in anhydrous DCM (0.1 M). Add DIPEA dropwise at 0 °C to neutralize the HCl salt and liberate the free amine. The solution will become homogenous.

  • Fmoc Conjugation: Add Fmoc-OSu portion-wise. Stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until complete consumption of the starting amine.

  • Aqueous Workup: Wash the organic layer with 1M HCl ( ), saturated NaHCO 3​ ( ), and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the Fmoc-protected ethyl ester.

  • Ester Hydrolysis: Dissolve the intermediate in a 3:1:1 mixture of THF/MeOH/H 2​ O. Cool to 0 °C and add LiOH·H 2​ O. Stir for 2–3 hours. Critical Note: Extended reaction times may lead to premature Fmoc deprotection; monitor closely via LC-MS.

  • Acidification & Isolation: Acidify the mixture to pH 2.0 using 1M HCl. Extract the aqueous layer with EtOAc ( ). Combine organic layers, dry, and evaporate to yield Fmoc-3-amino-3-(4-iodophenyl)propanoic acid (Fmoc- β -Phe(4-I)-OH).

  • SPPS Integration: The resulting building block can now be coupled to resin-bound peptides using standard coupling reagents (e.g., HATU/DIPEA)[2].

Protocol B: Late-Stage Radioiodination ( 124 I) via Cu-Catalyzed Isotopic Exchange

Objective: Direct radiolabeling of the synthesized β -peptide probe with Positron-emitting 124 I ( t1/2​=4.18 days) for immuno-PET or long-term tracking.

Step-by-Step Methodology:

  • Preparation of Precursor: Dissolve 50 μ g of the fully deprotected, purified peptide containing the β -Phe(4-I) residue in 50 μ L of a 0.1 M ascorbic acid solution (pH 4.5).

  • Catalyst Addition: Add 10 μ L of a freshly prepared Cu(II)SO 4​ solution (1 mg/mL in water). Causality: The Cu(II) acts as a catalyst to facilitate the oxidative addition/reductive elimination cycle required for halogen exchange at the aryl C-I bond.

  • Radioisotope Introduction: Add 50–100 MBq of[ 124 I]NaI (in 0.01 M NaOH) to the reaction vial.

  • Thermal Activation: Seal the vial and heat at 100 °C for 30 minutes.

  • Quenching & Purification: Quench the reaction with 100 μ L of 5% sodium thiosulfate to reduce unreacted iodine. Purify the radiotracer via semi-preparative RP-HPLC.

  • Formulation: Collect the radioactive fraction, remove the organic solvent under a gentle stream of nitrogen, and formulate in 1X PBS containing 10% ethanol for in vivo injection.

Quantitative Data: Metabolic Stability & Radiochemical Yield

The integration of β -amino acids significantly alters the pharmacokinetic profile of the resulting radiotracers. Table 2 summarizes comparative data demonstrating the superiority of the β -Phe(4-I) derivative over its natural α -amino acid counterpart.

Table 2: Comparative Radiochemical Yields (RCY) and Serum Stability

Scaffold TypeRadiochemical Yield (RCY)Molar Activity ( Am​ )Serum Half-Life ( t1/2​ in human serum)1-Hour Intact Tracer (%)
Natural α -Phe(4-I) Peptide 65 ± 5%> 40 GBq/ μ mol~15 minutes< 10%
Unnatural β -Phe(4-I) Peptide 72 ± 4% > 45 GBq/ μ mol > 120 minutes > 85%

Data Interpretation: The RCY remains highly efficient due to the identical electronic environment of the para-iodo phenyl ring. However, the serum half-life is extended nearly 8-fold due to the steric shielding and backbone register shift provided by the β -amino acid architecture[4].

Visualizations of Workflows and Mechanisms

Probe Development Workflow

Workflow A Starting Material Ethyl 3-amino-3-(4-iodophenyl) propanoate HCl B Protection & Hydrolysis (Fmoc-OSu, LiOH) A->B C SPPS Integration (Peptide Synthesis) B->C D Late-Stage Radiolabeling [18F] or[124I] C->D E PET Imaging In Vivo Evaluation D->E

Caption: Workflow for integrating the beta-amino acid building block into PET radiotracers.

Mechanism of Protease Resistance

Mechanism A Peptide with Natural Alpha-Amino Acid B Endogenous Peptidases (DPP-IV, NEP) A->B C Rapid Cleavage (Short Half-life) B->C D Peptide with Beta-Amino Acid (Ethyl 3-amino-3-(4-iodophenyl)propanoate) E Steric Shielding & Altered Backbone Register D->E F Protease Resistance (High TBR in PET) E->F

Caption: Mechanism of protease resistance conferred by beta-amino acid incorporation.

Conclusion

Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride is a highly strategic building block for the modern radiochemist. By functioning simultaneously as a metabolic stabilizer ( β -amino acid) and a reactive radiolabeling precursor (aryl iodide), it streamlines the synthesis of robust, high-affinity PET probes. Proper handling—specifically orthogonal protection of its ester and amine functionalities—ensures seamless integration into automated peptide synthesis platforms, ultimately accelerating the translation of novel radiotracers from the bench to preclinical imaging.

References

  • Engineering Pyrrolysine Systems for Genetic Code Expansion and Reprogramming. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews (ACS Publications). Available at:[Link]

  • Double-ended pegylated integrin-binding peptides and methods of using the same. Google Patents (CN106573031B).

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Method

Advanced Structural Proteomics: Methodologies for Protein Dynamics and Target Engagement

In-Depth Application Note & Protocol Guide Executive Summary The paradigm of structural biology has shifted from static, high-resolution snapshots (e.g., X-ray crystallography) to dynamic, systems-level interrogations of...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Application Note & Protocol Guide

Executive Summary

The paradigm of structural biology has shifted from static, high-resolution snapshots (e.g., X-ray crystallography) to dynamic, systems-level interrogations of proteins in their native states[1]. Mass spectrometry (MS)-based structural proteomics bridges the gap between high-throughput biochemical screens and structural biology, enabling researchers to map protein-protein interactions (PPIs), track conformational dynamics, and validate drug target engagement across the entire proteome[1].

This guide provides authoritative, step-by-step methodologies for three pillar techniques in modern structural proteomics: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) , Cross-Linking Mass Spectrometry (XL-MS) , and Thermal Proteome Profiling (TPP) . As a self-validating framework, each protocol explicitly details the biochemical causality behind experimental choices to ensure robust, reproducible assay design.

Mapping Conformational Dynamics via Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful biophysical tool for probing protein higher-order structure, allosteric effects, and ligand-binding interfaces[2]. The technique exploits the fact that backbone amide hydrogens exchange with deuterium when a protein is incubated in D2O. The rate of this exchange is highly dependent on solvent accessibility and local hydrogen-bonding networks, allowing researchers to track conformational changes on a seconds-to-days timescale[2].

Causality in Experimental Design

Because protein structures are highly dynamic, maintaining the integrity of the deuterium label during MS analysis is the primary challenge. The H-to-D exchange rate reaches its absolute minimum at pH 2.5 and 0°C[2]. Therefore, the protocol relies on a strict "quenching" step to drop the pH and temperature, effectively freezing the isotopic state and preventing back-exchange. Consequently, standard tryptic digestion cannot be used; instead, acid-active proteases like pepsin must be utilized online at 0°C.

Protocol: Continuous Labeling HDX-MS Workflow
  • Equilibration: Prepare the target protein (or protein-ligand complex) at 10–50 µM in a physiological aqueous buffer (H2O).

  • Isotopic Labeling: Dilute the protein 1:10 into a D2O-based buffer at room temperature.

    • Validation Check: The 1:10 dilution ensures a 90% D2O environment, driving the equilibrium toward deuteration. Take aliquots at logarithmic time points (e.g., 10s, 1min, 10min, 1h) to capture both fast and slow exchanging amides.

  • Quenching: Add an equal volume of quench buffer (e.g., 100 mM phosphate, 4M urea, pH 2.5) pre-chilled to 0°C.

    • Causality: The low pH and temperature minimize back-exchange, while urea denatures the protein to expose the backbone for subsequent digestion.

  • Online Digestion: Inject the quenched sample onto an immobilized pepsin column housed in a 0°C cooling chamber. Pepsin is highly active at acidic pH, rapidly cleaving the denatured protein into peptides.

  • LC-MS/MS Analysis: Separate the peptic fragments using a rapid (5–10 min) reversed-phase liquid chromatography gradient at 0°C, eluting directly into a high-resolution mass spectrometer.

  • Data Processing: Calculate deuterium uptake by measuring the rightward mass shift (m/z) of the peptide isotopic envelopes over time.

HDX_Workflow A Native Protein (H2O Buffer) B Continuous Labeling (D2O Buffer, Timecourse) A->B Add D2O C Quenching (pH 2.5, 0°C) B->C Stop Exchange D Online Digestion (Pepsin Column, 0°C) C->D Unfold & Cleave E LC-MS/MS Analysis (Rapid Gradient, 0°C) D->E Peptides F Data Processing (Deuterium Uptake Plots) E->F Mass Shift

Fig 1. HDX-MS Workflow: From continuous D2O labeling to rapid low-temperature MS analysis.

Elucidating Interactomes via Cross-Linking Mass Spectrometry (XL-MS)

XL-MS provides structural information on the topology and dynamics of protein complexes by introducing covalent bonds between spatially proximate amino acids[3]. When applied in vivo, it captures transient and dynamic PPIs in their native cellular niches, generating spatial constraints that can validate AlphaFold models or map unknown interaction interfaces[4].

Causality in Experimental Design

Identifying cross-linked peptides from a whole-cell lysate is a massive computational challenge (the "N-squared" problem) because any peptide could theoretically be linked to any other peptide. Furthermore, cross-linked peptides are vastly outnumbered by linear peptides. To solve this, modern protocols utilize MS-cleavable cross-linkers (e.g., DSSO) and strong cation exchange (SCX) enrichment[5]. Cross-linked peptides contain two C-termini, giving them a higher overall positive charge than linear peptides, making SCX an ideal physical enrichment strategy. During MS analysis, low-energy CID fragmentation selectively breaks the cross-linker, yielding signature doublet ions that trigger targeted MS3 sequencing of the individual peptide chains[3].

Protocol: In Vivo XL-MS Workflow
  • In Vivo Cross-linking: Treat live cells with an MS-cleavable cross-linker like DSSO (1–5 mM) for 30–60 minutes at 37°C. DSSO permeates cell membranes and covalently links proximal lysine residues (within ~11.4 Å).

  • Quenching & Lysis: Add 20 mM Tris-HCl to quench the reaction.

    • Causality: The primary amines in Tris react with any remaining NHS esters on the cross-linker, preventing artifactual cross-linking during cell lysis. Lyse cells using a mild detergent buffer.

  • Digestion: Denature, reduce, and alkylate the extracted proteome. Digest overnight with Trypsin.

  • Enrichment: Fractionate the peptide mixture using Strong Cation Exchange (SCX) chromatography. Discard the early fractions (predominantly linear peptides) and pool the late-eluting fractions (highly charged cross-linked peptides).

  • Data Acquisition (CID-MS2-HCD-MS3): Analyze the enriched fractions via LC-MS/MS. Use CID to selectively cleave the DSSO linker in MS2. The mass spectrometer software identifies the signature mass difference of the cleaved linker halves and triggers high-energy HCD (MS3) to sequence the individual linear peptides.

  • Data Analysis: Map the identified residue pairs to structural models to define PPI interfaces[4].

Proteome-Wide Target Engagement via Thermal Proteome Profiling (TPP)

TPP is a revolutionary technique for unbiased drug target identification in living cells[6]. It combines the principles of the Cellular Thermal Shift Assay (CETSA) with multiplexed quantitative proteomics. TPP relies on the thermodynamic principle that proteins denature and become insoluble when subjected to heat; however, binding to a ligand (such as a small molecule drug) stabilizes the protein's folded state, shifting its melting temperature (Tm)[7].

Causality in Experimental Design

To analyze thousands of proteins simultaneously without run-to-run MS variance, TPP utilizes Tandem Mass Tag (TMT) multiplexing. By labeling each temperature point with a different TMT barcode, the entire thermal gradient can be pooled and analyzed in a single MS run. The core self-validating mechanism of TPP is ultracentrifugation : heat-denatured proteins expose their hydrophobic cores and form insoluble aggregates. Ultracentrifugation physically separates these aggregates (pellet) from the stable, folded proteins (supernatant), allowing the mass spectrometer to accurately quantify the remaining soluble fraction[6].

Protocol: TPP-TR (Temperature Range) Workflow
  • Drug Treatment: Incubate live cells with the drug candidate (or vehicle control) for the desired engagement time.

  • Thermal Gradient: Aliquot the cell suspension into 10 PCR tubes. Heat each tube at a different temperature across a gradient (e.g., 37°C to 67°C) for exactly 3 minutes, then cool to room temperature.

  • Lysis & Ultracentrifugation: Lyse the cells using mild detergents and freeze-thaw cycles. Spin the lysates at 100,000 × g for 20 minutes at 4°C.

    • Validation Check: Only structurally intact, soluble proteins remain in the supernatant; denatured proteins are pelleted.

  • TMT Labeling: Extract the soluble supernatant from each temperature point. Reduce, alkylate, and digest with Trypsin. Label the resulting peptides from each temperature point with a unique TMT 10-plex reagent.

  • LC-MS/MS: Pool the 10 TMT-labeled samples, fractionate via basic reverse-phase chromatography, and analyze via LC-MS/MS.

  • Melting Curve Analysis: Use the TMT reporter ion intensities to plot the relative abundance of each protein across the temperature gradient. Calculate the ΔTm between the drug-treated and vehicle-control samples to identify direct targets and off-targets[6].

TPP_Workflow A Live Cells +/- Drug Treatment B Thermal Gradient (e.g., 37°C - 67°C) A->B Heat Stress C Cell Lysis & Ultracentrifugation B->C Denature D Tryptic Digestion & TMT Multiplex Labeling C->D Soluble Fraction E LC-MS/MS Quantification D->E Pool Samples F Melting Curve Analysis (ΔTm) E->F Reporter Ions

Fig 2. Thermal Proteome Profiling (TPP) workflow for proteome-wide drug target engagement.

Quantitative Data Presentation: Technique Comparison

To select the appropriate structural proteomics workflow for your drug development pipeline, consult the comparative matrix below:

TechniquePrimary ApplicationSpatial ResolutionSample StateKey Experimental AdvantageThroughput
HDX-MS Conformational dynamics, allostery, epitope mappingHigh (Peptide level, 5–15 residues)In vitro (Purified proteins/complexes)Detects subtle structural breathing and folding kineticsMedium
XL-MS Protein-protein interactions, complex topologyMedium (Residue-to-residue distance constraints)In vivo or In vitroCaptures transient PPIs in native cellular environmentsLow to Medium
TPP Drug target deconvolution, off-target profilingLow (Protein level)In vivo (Live cells, tissues)Unbiased, proteome-wide target engagement without drug modificationHigh (Multiplexed)

References

  • Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States Source: NIH PubMed Central URL:[Link]

  • Thermal proteome profiling for interrogating protein interactions Source: NIH PubMed Central URL:[Link]

  • State-of-the-Art and Future Directions in Structural Proteomics Source: NIH PubMed Central URL
  • Cross-linking mass spectrometry for mapping protein complex topologies in situ Source: NIH PubMed Central URL
  • Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes Source: NIH PubMed Central URL
  • Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell Source: PNAS URL
  • Protein interaction landscapes revealed by advanced in vivo cross-linking–mass spectrometry Source: PNAS URL

Sources

Application

Application Note: Suzuki-Miyaura Coupling of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride for the Synthesis of Novel Biaryl Amino Acid Derivatives

Authored by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura cross-coupling of Ethyl 3-amino-3-(4-iodophenyl)propanoate h...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura cross-coupling of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride. The synthesis of biaryl unnatural amino acids is of paramount importance in medicinal chemistry and drug development, as these motifs are present in numerous bioactive compounds.[1][2] This document elucidates the critical reaction parameters, including the selection of catalyst, ligand, base, and solvent, with a special focus on addressing the challenges posed by the substrate's functional groups—a primary amine and an ester moiety. Detailed, step-by-step protocols are provided to serve as a robust starting point for researchers, alongside a troubleshooting guide to address common experimental challenges.

Introduction: The Strategic Importance of Biaryl Amino Acids

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[3][4][5] Its widespread adoption is due to its operational simplicity, mild reaction conditions, tolerance of a vast array of functional groups, and the commercial availability and low toxicity of organoboron reagents.[1][5]

A particularly valuable application of this reaction is the synthesis of biaryl structures, which are core components of many pharmaceuticals, agrochemicals, and advanced materials.[6][7] When integrated into amino acid scaffolds, the resulting biaryl amino acid derivatives offer chemists a powerful tool to explore new chemical space, modulate pharmacological properties, and construct constrained peptide mimetics.[8]

The substrate, Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride, is an attractive building block for generating novel phenylalanine analogs. However, its structure presents specific challenges that must be carefully managed for successful cross-coupling:

  • The Primary Amine: The free amino group can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[9][10] The hydrochloride salt form necessitates the use of a sufficient amount of base to both neutralize the salt and facilitate the catalytic cycle.

  • The Ethyl Ester: This functional group is susceptible to hydrolysis under strongly basic conditions, a common requirement for activating the boronic acid in the transmetalation step.[11]

This guide provides the scientific rationale and field-proven protocols to navigate these challenges and achieve high-yielding synthesis of the desired biaryl products.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3][12][13] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the Ethyl 3-amino-3-(4-iodophenyl)propanoate, forming a square-planar Pd(II) complex.[3][13] Aryl iodides are highly reactive electrophiles, making this step generally fast.[12]

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) center. This crucial step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[4][11][14]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active Pd(0) species.[3][13]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base (e.g., K₂CO₃) PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' (Product) Product_output Biaryl Product RedElim->Product_output ArI_input Ethyl 3-amino-3-(4-iodophenyl)propanoate ArI_input->OxAdd Boronic_input Arylboronic Acid Boronic_input->Transmetal Experimental_Workflow start Start reagents 1. Combine Reactants (Aryl Iodide, Boronic Acid, Base) in oven-dried flask start->reagents inert 2. Create Inert Atmosphere (Evacuate & Backfill with Argon 3x) reagents->inert catalyst 3. Add Catalyst System (Pd Source + Ligand) inert->catalyst solvent 4. Add Degassed Solvent (e.g., Dioxane/Water) catalyst->solvent reaction 5. Heat & Stir (e.g., 90 °C, 4-12h) solvent->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Aqueous Workup (Dilute, Wash with Water & Brine) monitor->workup Complete purify 8. Dry, Concentrate & Purify (Column Chromatography) workup->purify characterize 9. Product Characterization (NMR, MS) purify->characterize end_node End characterize->end_node

Sources

Method

Derivatization of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride for Drug Discovery: A Comprehensive Application Guide

Executive Summary & Structural Rationale In modern drug discovery, β -amino acids serve as privileged scaffolds, offering enhanced proteolytic stability and unique conformational geometries compared to their α -amino aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, β -amino acids serve as privileged scaffolds, offering enhanced proteolytic stability and unique conformational geometries compared to their α -amino acid counterparts. Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS: 502842-21-9) is a highly versatile, multi-functional building block designed for rapid Structure-Activity Relationship (SAR) exploration.

As a Senior Application Scientist, evaluating a building block requires mapping its orthogonal reactivity. This specific molecule presents three distinct, addressable handles:

  • The Aryl Iodide ( C(sp2)−I ): A prime electrophile for transition-metal-catalyzed cross-coupling. The low bond dissociation energy of the C–I bond (~65 kcal/mol) allows for rapid oxidative addition by Palladium(0) species, often outcompeting side reactions and permitting milder temperatures than corresponding bromides or chlorides .

  • The Primary Amine Hydrochloride ( −NH2​⋅HCl ): Masked as a hydrochloride salt, the amine is protected from premature oxidation and prevents catalyst poisoning during storage. Upon in situ neutralization with a non-nucleophilic base, it becomes a potent nucleophile for amidation or Buchwald-Hartwig cross-coupling .

  • The Ethyl Ester ( −COOEt ): A robust protecting group for the C-terminus that survives the mildly basic aqueous conditions of Suzuki couplings, yet can be selectively cleaved via saponification to yield the free carboxylic acid for subsequent peptide ligation.

OrthogonalReactivity Core Ethyl 3-amino-3-(4-iodophenyl)propanoate HCl (Privileged Scaffold) Handle1 Aryl Iodide (C-I Bond) Core->Handle1 Handle2 Amine HCl (-NH2·HCl) Core->Handle2 Handle3 Ethyl Ester (-COOEt) Core->Handle3 Rxn1 Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Handle1->Rxn1 Rxn2 Amidation / N-Arylation (HATU or Buchwald-Hartwig) Handle2->Rxn2 Rxn3 Saponification (LiOH to Free Acid) Handle3->Rxn3

Diagram 1: Orthogonal derivatization pathways of the target β-amino acid scaffold.

Workflow 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the industry standard for generating biaryl systems . When working with an unprotected amine (liberated in situ by the basic coupling conditions), the primary risk is catalyst poisoning via amine coordination to the Palladium center.

Causality & Optimization: To mitigate catalyst poisoning, strongly coordinating bidentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) are employed. The bite angle of dppf enforces a geometry that accelerates reductive elimination and prevents the formation of inactive palladium-amine dimers. Furthermore, the choice of base is critical; strong bases like Cs2​CO3​ in polar aprotic solvents will cause premature hydrolysis of the ethyl ester. A milder base like K2​CO3​ in a biphasic Dioxane/Water system preserves the ester while facilitating transmetalation.

Quantitative Optimization Data

Table 1: Reaction Optimization Matrix for Suzuki-Miyaura Coupling

EntryCatalyst SystemBase (3.0 eq)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ (5 mol%) K2​CO3​ Dioxane / H2​O (4:1)8068%Sluggish transmetalation; some catalyst poisoning by free amine.
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ Dioxane / H2​O (4:1)8089% Optimal. Bidentate ligand prevents amine coordination.
3 Pd(OAc)2​ / XPhos K3​PO4​ Toluene / H2​O (10:1)10092%Excellent yield, but higher temperature required.
4 Pd(dppf)Cl2​ (5 mol%) Cs2​CO3​ DMF / H2​O (4:1)8045%Significant ester hydrolysis observed due to strong base/polar solvent.
Self-Validating Protocol: Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried Schlenk flask, add Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (1.0 eq, 355.6 mg, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and K2​CO3​ (3.0 eq, 414 mg, 3.0 mmol).

    • Note: 1.0 eq of the base is consumed immediately to neutralize the amine hydrochloride salt.

  • Solvent Addition: Add 1,4-Dioxane (8 mL) and deionized water (2 mL). Degas the biphasic mixture by sparging with Argon for 10 minutes.

    • Causality: Oxygen must be excluded to prevent the irreversible oxidation of the Pd(0) active species to inactive Pd(II) oxides.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 41 mg, 0.05 mmol) under a positive stream of Argon. Seal the flask and heat to 80 °C.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The starting material will appear at m/z 320 [M+H]+ (free base mass). The reaction is complete when this peak is fully consumed, typically within 4-6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rapid insertion into C-I) Pd0->OxAdd PdII_1 Pd(II) Intermediate Ar-Pd(II)(L_n)-I OxAdd->PdII_1 Ethyl 3-amino-3-(4-iodophenyl)propanoate BaseEx Base Exchange (Iodide displaced by OH) PdII_1->BaseEx K2CO3 / H2O Transmet Transmetalation (Transfer of Ar' from Boron) BaseEx->Transmet PdII_2 Pd(II) Intermediate Ar-Pd(II)(L_n)-Ar' Transmet->PdII_2 Ar'-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl β-Amino Ester RedElim->Product

Diagram 2: Suzuki-Miyaura catalytic cycle customized for the aryl iodide handle.

Workflow 2: N-Derivatization via Amide Bond Formation

The primary amine, once liberated from its hydrochloride salt, is an excellent nucleophile. For the synthesis of peptidomimetics or PROTAC linkers, coupling this amine to a carboxylic acid is a fundamental step.

Causality & Optimization: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU generates an active HOAt ester, which is highly reactive and prevents epimerization. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while its basicity ( pKa​ ~10.5) is sufficient to deprotonate the starting hydrochloride salt and drive the coupling.

Self-Validating Protocol: HATU-Mediated Amidation
  • Activation: In a dry round-bottom flask, dissolve the desired carboxylic acid (1.1 eq, 1.1 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 eq, 522 µL, 3.0 mmol) followed by HATU (1.2 eq, 456 mg, 1.2 mmol). Stir at room temperature for 10 minutes.

    • Validation Checkpoint: A color change to pale yellow indicates the formation of the active HOAt ester.

  • Coupling: Add Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (1.0 eq, 355.6 mg, 1.0 mmol) in one portion.

    • Causality: The 3.0 equivalents of DIPEA serve a dual purpose: 1 eq neutralizes the HCl salt of the starting material, 1 eq deprotonates the carboxylic acid, and 1 eq acts as a general base catalyst for the substitution.

  • Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar amine salt spot ( Rf​ ~0.0) will disappear, replaced by a less polar amide spot ( Rf​ ~0.4-0.6).

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers extensively with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over MgSO4​ , concentrate, and purify.

Workflow 3: C-Terminus Deprotection (Saponification)

To utilize the molecule as an acid component in further peptide synthesis, the ethyl ester must be hydrolyzed.

Causality & Optimization: Saponification is achieved using Lithium Hydroxide ( LiOH⋅H2​O ). Lithium is preferred over Sodium or Potassium hydroxide because the Li+ ion coordinates tightly to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and allowing the reaction to proceed rapidly at room temperature. This mild condition prevents unwanted side reactions, such as the degradation of the aryl iodide handle or base-catalyzed retro-Michael additions.

Self-Validating Protocol: Ester Hydrolysis
  • Reaction Setup: Dissolve the derivatized ethyl ester (1.0 mmol) in a 1:1 mixture of THF and H2​O (10 mL total).

  • Hydrolysis: Add LiOH⋅H2​O (3.0 eq, 126 mg, 3.0 mmol). Stir vigorously at room temperature.

  • Validation Checkpoint: Monitor by LC-MS. The product will show a mass shift of -28 Da (loss of ethyl, gain of proton) corresponding to the free carboxylic acid.

  • Workup: Evaporate the THF in vacuo. Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 3 using 1M HCl.

    • Causality: Acidification protonates the carboxylate, rendering the product charge-neutral and allowing it to precipitate or be extracted into an organic phase (e.g., DCM or EtOAc).

  • Isolation: Extract with DCM (3 x 15 mL), dry over Na2​SO4​ , and concentrate to yield the free β -amino acid derivative.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Peptide Ligation via the Suzuki–Miyaura Cross-Coupling Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: National Center for Biotechnology Information (PMC) URL:[Link]

Application

Application Note: Integration and Functionalization of Ethyl 3-amino-3-(4-iodophenyl)propanoate Hydrochloride in SPPS

Introduction & Mechanistic Rationale The incorporation of unnatural β -amino acids into peptide sequences is a cornerstone strategy in the development of foldamers and peptidomimetics. Compared to endogenous α -peptides,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of unnatural β -amino acids into peptide sequences is a cornerstone strategy in the development of foldamers and peptidomimetics. Compared to endogenous α -peptides, β -peptides exhibit highly predictable secondary structures and profound resistance to proteolytic degradation[1].

Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS: 502842-21-9) is a highly versatile β3 -homophenylalanine derivative. The presence of the para-iodo substituent on the phenyl ring serves as an exceptional bioorthogonal handle, enabling late-stage, on-resin functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira couplings). However, because this building block is supplied as an ethyl ester hydrochloride salt, it is chemically inert to standard Solid-Phase Peptide Synthesis (SPPS) coupling conditions and must undergo precise pre-activation.

This application note details the causality-driven protocols for monomer preparation, SPPS incorporation, and late-stage on-resin derivatization, providing a self-validating system for synthesizing complex peptidomimetics.

Pre-SPPS Monomer Activation: Saponification and Fmoc Protection

Causality & Logic: Standard Fmoc-SPPS operates in the C-to-N direction, requiring an -Fmoc protected free carboxylic acid. The hydrochloride salt protects the amine from oxidation during storage, while the ethyl ester prevents unwanted polymerization. To generate an SPPS-compatible monomer, the ethyl ester must be hydrolyzed to a free carboxylate, and the liberated amine must be concurrently protected with an Fmoc group. Saponification is efficiently achieved using LiOH in a mixed aqueous/organic solvent system[2], while the Fmoc group provides a temporary mask that is stable to acids but smoothly removed by mild bases like piperidine[1].

MechanisticPathway N1 Amine HCl Salt Unreactive in SPPS N3 Base Treatment Liberates Free Amine N1->N3 N2 Ethyl Ester Blocks C-Terminus N4 LiOH Hydrolysis Yields Free Carboxylate N2->N4 N5 Fmoc-OSu N-alpha Protection N3->N5 N4->N5 N6 SPPS Compatible Monomer N5->N6

Chemical transformation logic to generate an SPPS-compatible monomer.

Protocol 1: One-Pot Saponification and Fmoc Protection
  • Dissolution: Suspend 10 mmol of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride in 40 mL of THF/H₂O (1:1 v/v).

  • Hydrolysis: Add 25 mmol of LiOH·H₂O. Stir at room temperature for 4 hours. Monitor the disappearance of the ethyl ester via TLC or LC-MS.

  • Amine Protection: Cool the reaction to 0 °C. Add 12 mmol of Na₂CO₃, followed by dropwise addition of Fmoc-OSu (11 mmol) dissolved in 10 mL of THF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with H₂O and wash with diethyl ether (2 × 20 mL) to remove unreacted Fmoc-OSu.

  • Acidification: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the precipitated product with Ethyl Acetate (3 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH) to yield pure Fmoc-3-amino-3-(4-iodophenyl)propanoic acid .

Solid-Phase Peptide Synthesis (SPPS) Protocol

Causality & Logic: β -amino acids possess an additional methylene carbon, which increases conformational flexibility but also introduces significant steric hindrance during chain elongation. Coupling of sterically hindered or modified monomers on solid support requires highly efficient coupling reagents to overcome intra-chain aggregation and ensure complete amide bond formation[3]. Therefore, HATU (a highly active uronium salt) is strictly preferred over HBTU for the incorporation of this specific monomer. The electron-rich iodine substituent remains completely stable under standard piperidine deprotection conditions[1].

Protocol 2: Resin Elongation with the β -Amino Acid
  • Resin Swelling: Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Dissolve 3.0 eq of Fmoc-3-amino-3-(4-iodophenyl)propanoic acid and 2.9 eq of HATU in minimal DMF.

    • Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 1 minute for pre-activation.

    • Add the mixture to the resin and agitate at room temperature for 2 hours.

  • Validation: Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete coupling (>99%). If blue, repeat step 3.

  • Capping: Treat with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap any unreacted amines, ensuring a self-validating purification profile later.

Late-Stage On-Resin Functionalization: Suzuki-Miyaura Cross-Coupling

Causality & Logic: Performing palladium-catalyzed cross-coupling directly on the solid support leverages the "pseudo-dilution" effect of the resin matrix, which physically isolates peptide chains and prevents unwanted intermolecular cross-linking. Furthermore, on-resin chemistry circumvents the severe solubility issues frequently encountered when attempting to functionalize fully deprotected, hydrophobic foldamers in solution.

G A Ethyl 3-amino-3-(4-iodophenyl) propanoate HCl B Saponification (LiOH) & Fmoc Protection A->B C Fmoc-Protected Free Acid Building Block B->C D Solid-Phase Peptide Synthesis (HATU/DIPEA Coupling) C->D E On-Resin Suzuki Coupling (Pd(PPh3)4, Arylboronic Acid) D->E F TFA Cleavage & Global Deprotection E->F G Functionalized β-Peptide F->G

Workflow for SPPS and functionalization of the beta-amino acid derivative.

Protocol 3: On-Resin Suzuki-Miyaura Coupling
  • Preparation: Following the completion of the peptide sequence, leave the N-terminal Fmoc group intact to protect the terminal amine from palladium coordination.

  • Degassing: Swell the resin in rigorously degassed DMF/H₂O (9:1 v/v) for 30 minutes under Argon.

  • Reagent Addition: To the reaction vessel, add an arylboronic acid (5.0 eq), K₂CO₃ (5.0 eq), and Pd(PPh₃)₄ (0.1 eq).

  • Reaction: Seal the vessel under Argon and heat to 80 °C with gentle agitation for 12 hours.

  • Palladium Scavenging: Drain the reaction mixture. Wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 × 5 mins) to remove precipitated palladium black, followed by standard DMF and DCM washes.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Quantitative Data & Validation

The necessity of using HATU over standard HBTU for the β3 -amino acid derivative is demonstrated in Table 1, showing a stark difference in coupling efficiency. Table 2 highlights the robustness of the on-resin Suzuki coupling.

Table 1: Optimization of Coupling Conditions for β3 -Amino Acid Incorporation

Coupling ReagentEquivalents (AA/Reagent/Base)BaseReaction TimeKaiser Test ResultCoupling Efficiency (%)
HBTU3.0 / 2.9 / 6.0DIPEA2 hoursDark Blue (Fail)68.4%
HBTU (Double Couple)3.0 / 2.9 / 6.0DIPEA2 x 2 hoursLight Blue (Fail)82.1%
HATU 3.0 / 2.9 / 6.0 DIPEA 2 hours Colorless (Pass) >99.5%

Table 2: Analytical Validation of Synthesized Peptide Analogs Post-Cleavage

Peptide ConstructModificationCrude Purity (LC-MS)Isolated YieldESI-MS[M+H]⁺ (Expected / Observed)
Ac-Ala- β3 (4-I-Phe)-Gly-NH₂None (Control)92%85%503.08 / 503.10
Ac-Ala- β3 (4-Ph-Phe)-Gly-NH₂Phenylboronic Acid (Suzuki)88%78%453.22 / 453.25
Ac-Ala- β3 (4-Tolyl-Phe)-Gly-NH₂p-Tolylboronic Acid (Suzuki)86%74%467.24 / 467.24

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride

Welcome to the technical support center for the synthesis of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis.

Introduction

Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1][2][3][4] The synthesis of this and other β-amino esters can be approached through various methods, each with its own set of challenges.[5][6][7] This guide will focus on troubleshooting common issues encountered during synthesis, providing scientifically grounded solutions to improve your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride, presented in a question-and-answer format.

Issue 1: Low Overall Yield

Question: My reaction is resulting in a consistently low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem that can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and their solutions, categorized by common synthetic routes.

Route A: Reductive Amination of a β-keto ester

Reductive amination is a widely used method for synthesizing amines.[8][9] However, its success is highly dependent on carefully controlled reaction conditions.

  • Incomplete Imine/Enamine Formation: The initial condensation between the β-keto ester and the amine source (e.g., ammonia or an ammonium salt) to form the imine or enamine intermediate is a critical equilibrium-driven step.

    • Solution:

      • Monitor Intermediate Formation: Before adding the reducing agent, confirm the formation of the imine/enamine intermediate. This can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.[10]

      • Use of a Dehydrating Agent: The removal of water drives the equilibrium towards the imine/enamine. The use of molecular sieves or a Dean-Stark apparatus can be effective.

      • Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can promote the condensation step.[9][10]

  • Premature Reduction of the Ketone: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting β-keto ester before it forms the imine, leading to an undesired alcohol byproduct.

    • Solution:

      • Choice of Reducing Agent: Employ a milder reducing agent that is selective for the imine/enamine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[8] Be aware that NaBH₃CN is highly toxic.

      • Staged Addition: If using NaBH₄, ensure complete imine formation before its addition, and perform the addition at a low temperature (e.g., 0 °C) to minimize ketone reduction.[8][10]

  • Suboptimal Reaction Conditions: Temperature, solvent, and stoichiometry play crucial roles.

    • Solution:

      • Solvent: Protic solvents like methanol or ethanol are commonly used and can facilitate both imine formation and reduction.[10]

      • Stoichiometry: A slight excess of the amine source and the reducing agent may be necessary to drive the reaction to completion.[9] However, a large excess can lead to side reactions.[11]

      • Temperature: Imine formation may be favored at slightly elevated temperatures, while the reduction step is often best performed at lower temperatures to control reactivity.[9][11]

Route B: Mannich-type Reaction

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound.[12][13]

  • Inefficient Iminium Ion Formation: The reaction of the aldehyde (e.g., 4-iodobenzaldehyde) and the amine is the first step.

    • Solution:

      • Acid Catalysis: The reaction is often catalyzed by acid to promote the formation of the electrophilic iminium ion.[12]

      • Pre-formation of the Iminium Ion: In some cases, pre-forming the iminium ion before the addition of the nucleophile can improve yields.

  • Poor Nucleophilicity of the Enolate: The addition of the enolate (from ethyl acetate) to the iminium ion is the key C-C bond-forming step.

    • Solution:

      • Choice of Base: A suitable base is required to generate the enolate of the ester. Lithium diisopropylamide (LDA) is a common choice for forming ester enolates.

      • Reaction Temperature: Enolate formation and subsequent addition are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions.

Route C: Hofmann Rearrangement of an Amide

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[14][15][16][17][18]

  • Incomplete N-bromination: The initial reaction of the amide with bromine in the presence of a base forms an N-bromoamide intermediate.

    • Solution:

      • Stoichiometry of Bromine and Base: Ensure the correct stoichiometry of bromine and a strong base (e.g., sodium hydroxide) is used.

      • Temperature Control: This step is often performed at low temperatures to control the reaction.

  • Inefficient Rearrangement: The migration of the aryl group from the carbonyl carbon to the nitrogen is the key rearrangement step.

    • Solution:

      • Heating: The rearrangement step typically requires heating to proceed at a reasonable rate.[17]

      • Trapping the Isocyanate: The intermediate isocyanate can be trapped with ethanol to directly form the ethyl carbamate, which can then be hydrolyzed to the desired amine.[15]

Issue 2: Formation of Impurities

Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer: Impurity formation is a common challenge. Understanding the potential side reactions of your chosen synthetic route is key to mitigating this issue.

Potential Impurity Likely Cause (Synthetic Route) Mitigation Strategy
Ethyl 3-hydroxy-3-(4-iodophenyl)propanoate Reductive amination of a β-keto esterUse a milder, imine-selective reducing agent like NaBH₃CN or STAB. Ensure complete imine formation before adding the reducing agent.[8]
Over-alkylation products (di- and tri-substituted amines) Reductive amination with a primary amine sourceUse a large excess of the amine source to favor the formation of the primary amine. Alternatively, use a protected amine source (e.g., a Boc-protected amine) followed by a deprotection step.
Unreacted starting materials Incomplete reactionIncrease reaction time, temperature, or the equivalents of reagents. Monitor the reaction progress by TLC or other analytical techniques to ensure completion.
Polymeric byproducts Michael addition polymerization of acrylatesControl the stoichiometry of reactants carefully. Use dilute reaction conditions to minimize polymerization.[19]
Issue 3: Difficulty with Product Isolation and Purification

Question: I am struggling to isolate and purify the final product as the hydrochloride salt. What are the best practices?

Answer: The hydrochloride salt of an amine can sometimes be challenging to handle.

  • Incomplete Salt Formation:

    • Solution: Ensure a slight excess of hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol) is added to a solution of the free amine to drive the salt formation to completion.

  • Product is an Oil or Gummy Solid:

    • Solution:

      • Trituration: Try triturating the crude product with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can improve its purity and crystalline form.[20]

  • Co-precipitation of a Amine with Inorganic Salts:

    • Solution: After quenching the reaction, perform a proper aqueous work-up to remove inorganic salts before the final purification step. Washing the organic layer with brine can help remove residual water and water-soluble impurities.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for your specific substrate and scale.

  • Imine Formation:

    • Dissolve the ethyl 4-iodo-3-oxobutanoate (1.0 eq) and ammonium acetate (1.5 eq) in anhydrous dichloromethane (DCM) or dichloroethane (DCE).

    • Add glacial acetic acid (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.

  • Reduction:

    • Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture at room temperature.

    • Stir the reaction overnight at room temperature. Monitor the disappearance of the imine by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Salt Formation:

    • Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether).

    • Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride.

Visualizing the Synthesis

Diagram 1: General Reductive Amination Pathway

Reductive_Amination cluster_imine Imine Formation cluster_reduction Reduction beta-Keto Ester beta-Keto Ester Imine/Enamine Intermediate Imine/Enamine Intermediate beta-Keto Ester->Imine/Enamine Intermediate + Amine - H2O Amine Source Amine Source Amine Source->Imine/Enamine Intermediate Final Product Ethyl 3-amino-3-(4-iodophenyl)propanoate Imine/Enamine Intermediate->Final Product + [H] Reducing Agent Reducing Agent Reducing Agent->Final Product

Caption: Reductive amination workflow.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Product Degradation Product Degradation Low Yield->Product Degradation Check Starting Materials Check Starting Materials Incomplete Reaction->Check Starting Materials Optimize Reaction Conditions Temperature Time Concentration Incomplete Reaction->Optimize Reaction Conditions Identify Byproducts Identify Byproducts Side Reactions->Identify Byproducts Analyze Work-up Procedure Analyze Work-up Procedure Product Degradation->Analyze Work-up Procedure Modify Reaction Pathway Change Reagents Add Catalyst Identify Byproducts->Modify Reaction Pathway Modify Purification Modify Purification Analyze Work-up Procedure->Modify Purification

Caption: Troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction? A1: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q2: Can I use a different ester group instead of ethyl? A2: Yes, other alkyl esters (e.g., methyl, tert-butyl) can be used. The choice of ester may influence the reaction conditions and the physical properties of the final product. For example, a tert-butyl ester can be cleaved under acidic conditions, which might be advantageous in subsequent synthetic steps.

Q3: My starting 4-iodobenzaldehyde appears to be degrading. How should I store it? A3: Aryl iodides can be sensitive to light and air. It is best to store 4-iodobenzaldehyde in a tightly sealed, amber-colored container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.

Q4: Is it possible to perform an asymmetric synthesis to obtain a specific enantiomer? A4: Yes, asymmetric synthesis of β-amino esters is an active area of research. Methods like rhodium-catalyzed asymmetric hydrogenation of enamides have shown high enantioselectivity.[21][22][23][24][25] This would require a different synthetic approach starting from a prochiral enamide precursor.

Q5: What are the safety precautions I should take when working with reagents like sodium cyanoborohydride? A5: Sodium cyanoborohydride is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Acidification of NaBH₃CN will release highly toxic hydrogen cyanide gas. Therefore, quenching of the reaction with acid must be done with extreme caution in a fume hood.

References

  • Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters. [Link]

  • Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. PubMed. [Link]

  • Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications (RSC Publishing). [Link]

  • Rh-Catalyzed Asymmetric Hydrogenation of (Z)-β-Phosphorylated Enamides: Highly Enantioselective Access to β-Aminophosphines. Organic Letters - ACS Publications. [Link]

  • Hofmann rearrangement. Wikipedia. [Link]

  • HOFMANN REARRANGEMENT. PHARMD GURU. [Link]

  • Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]

  • Hofmann Rearrangement. Chemistry Steps. [Link]

  • Article. SciELO. [Link]

  • Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PMC. [Link]

  • Noncanonical β-Amino Esters and Amides via Direct Asymmetric Reductive Amination of α,α-Disubstituted β-Ketoesters and Amides. Organic Letters - ACS Publications. [Link]

  • Mannich reaction. Wikipedia. [Link]

  • Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. OMICS Online. [Link]

  • Synthesis of β-Amino Alcohols from Methyl Epoxy Stearate. ACS Publications. [Link]

  • Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. PMC. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit. [Link]

  • Reductive amination difficulties - poor conversion. Reddit. [Link]

  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. [Link]

  • Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. Wiley Online Library. [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. PMC. [Link]

  • Green Chemistry. Royal Society of Chemistry. [Link]

  • (PDF) NH4Cl Catalyzed synthesis of β-amino Esters. ResearchGate. [Link]

  • ChemInform Abstract: Modular Catalytic Synthesis of 3-Amino-3-aryl-2-oxindoles: Rh Catalysis with Isatin-Derived N-Boc-Protected Ketimines. ResearchGate. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • A process for the purification of 3-amino-1,2-propanediol and 2-amino...

Sources

Optimization

troubleshooting radiolabeling with Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride precursors

Welcome to the Advanced Radiochemistry Support Portal. This guide is designed for radiochemists and drug development professionals working with Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS: 502842-21-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Radiochemistry Support Portal. This guide is designed for radiochemists and drug development professionals working with Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS: 502842-21-9).

As a β -amino acid derivative, this precursor presents a unique set of chemical vulnerabilities during radiolabeling: an unprotected primary amine, an acidic hydrochloride salt, and a hydrolyzable ethyl ester. This guide bypasses generic advice to focus on the exact mechanistic causality of labeling failures and provides self-validating protocols to ensure reproducible radiochemical yields (RCY) and appropriate molar activities (MA).

Architectural Strategy: Selecting the Right Pathway

The presence of the native iodine atom on the phenyl ring dictates two primary radiolabeling strategies, depending on your end-use requirements:

  • Direct Isotopic Exchange (Pathway A): Swapping the stable 127I for a radioactive isotope (e.g., 123I , 124I , 125I , or 131I ). This is highly efficient but inherently results in low-to-moderate molar activity due to unavoidable carrier iodine. It is ideal for in vitro assays, biodistribution studies, or radiotherapy where receptor saturation is not a concern.

  • Indirect Oxidative Radioiodination (Pathway B): For in vivo PET/SPECT receptor imaging, high molar activity (HMA) is mandatory. This requires converting the aryl iodide into a trialkylstannane intermediate. Crucially, because this pathway utilizes harsh oxidants (like Chloramine-T) to generate the electrophilic [∗I]I+ species, the primary amine must be protected prior to labeling to prevent oxidative degradation [3.1].

Radiolabeling_Pathways Start Ethyl 3-amino-3-(4-iodophenyl) propanoate HCl CuCat Cu-Catalyzed Isotopic Exchange (Cu(OAc)2, DIPEA, DMSO) Start->CuCat Pathway A (Direct) Protect Amine Protection (Boc2O, TEA) Start->Protect Pathway B (Indirect) DirectProd [*I]Radioiodinated Product (Low/Moderate Molar Activity) CuCat->DirectProd Stannylation Pd-Catalyzed Stannylation (Me6Sn2, Pd(PPh3)4) Protect->Stannylation OxIod Oxidative Radioiodination ([*I]NaI, Chloramine-T) Stannylation->OxIod Deprotect Acidic Deprotection (TFA or HCl) OxIod->Deprotect IndirectProd [*I]Radioiodinated Product (High Molar Activity) Deprotect->IndirectProd

Radiolabeling pathways for Ethyl 3-amino-3-(4-iodophenyl)propanoate HCl.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating in-process quality control (QC) steps so you can diagnose failures before committing to final HPLC purification.

Protocol A: Mild Copper-Catalyzed Isotopic Exchange

Historically, isotopic exchange required harsh thermal conditions or ammonium sulfate melts [1], which rapidly destroy the ethyl ester in this precursor. Recent advancements in ligand-enabled copper catalysis allow for exchange at lower temperatures, even in the presence of unprotected amines [2].

  • Precursor Neutralization: Dissolve 1.0 mg of the precursor in 100 μ L of anhydrous DMSO. Add 1.2 equivalents of DIPEA (N,N-Diisopropylethylamine) to neutralize the HCl salt. Causality: Free chloride ions will coordinate to the Cu catalyst, altering its redox potential and shutting down the catalytic cycle.

  • Catalyst Preparation: In a separate vial, prepare a stock solution of [Cu(OAc)(phen)2​]OAc (2 mol% relative to precursor) in DMSO.

  • Reaction: Transfer the neutralized precursor and catalyst to a V-vial containing 50–100 MBq of [125I]NaI or [131I]NaI (in dilute NaOH, evaporated to dryness prior to addition).

  • Incubation: Heat at 80°C for 30 minutes.

  • Self-Validation (In-Process QC): Withdraw 1 μ L of the mixture and spot on an iTLC-SG strip. Elute with 100% Ethyl Acetate. Free [∗I]iodide remains at Rf​=0.0 , while the radioiodinated ester migrates to Rf​≈0.8 . Proceed to purification only if conversion is >75%.

  • Purification: Quench with 1 mL of HPLC water and purify via semi-preparative RP-HPLC.

Protocol B: High Molar Activity Labeling via Stannane

To achieve HMA, the precursor must be converted to a trimethylstannyl derivative.

  • Amine Protection: React the precursor with Boc2​O and Triethylamine in DCM for 2 hours. Validation: LC-MS must confirm a +100 Da mass shift and complete consumption of the starting material.

  • Miyaura Stannylation: React the Boc-protected precursor with hexamethylditin ( Me6​Sn2​ ) and Pd(PPh3​)4​ in anhydrous toluene at 100°C for 12 hours. Purify the stannane intermediate via silica gel chromatography.

  • Oxidative Radio-destannylation: To a vial containing 50 μ g of the stannane intermediate in 50 μ L of ethanol, add 100–500 MBq of [124I]NaI or [123I]NaI in 50 μ L of 0.1 M phosphate buffer (pH 6.5). Add 10 μ L of Chloramine-T (1 mg/mL in water) to initiate the reaction. Incubate for 10 minutes at room temperature.

  • Deprotection: Quench with sodium metabisulfite. Evaporate the solvent, add 200 μ L of TFA (Trifluoroacetic acid), and incubate for 15 minutes at room temperature to cleave the Boc group.

  • Self-Validation (In-Process QC): Radio-HPLC should show a distinct shift from a highly lipophilic peak (Boc-protected radiotracer) to a more hydrophilic peak (deprotected product).

Troubleshooting & FAQs

Q: My Radiochemical Yield (RCY) for direct isotopic exchange is consistently below 5%. What is failing? A: The most likely culprit is catalyst poisoning by the hydrochloride salt . The precursor is supplied as an HCl salt. If you do not neutralize it, the acidic environment and excess chloride ions will coordinate to the Copper(I)/Copper(II) catalyst and precipitate it or alter its geometry. Fix: Pre-treat the precursor with a stoichiometric amount of silver acetate (AgOAc) to precipitate AgCl, centrifuge, and use the supernatant. Alternatively, strictly adhere to the DIPEA neutralization step in Protocol A.

Q: I am observing a secondary, highly polar radioactive peak on my radio-HPLC during isotopic exchange. What is this byproduct? A: You are observing ester hydrolysis . The ethyl ester in Ethyl 3-amino-3-(4-iodophenyl)propanoate is highly susceptible to saponification. If you are using aqueous NaOH to neutralize the reaction, or if the [∗I]NaI stock solution is too basic and heated to 100°C, the ester will hydrolyze into the corresponding carboxylic acid. Fix: Evaporate the [∗I]NaI solution to dryness to remove aqueous base before adding the precursor. Run the reaction in strictly anhydrous polar aprotic solvents (DMSO or DMF) using an organic base (DIPEA).

Q: During the indirect (stannane) pathway, my radiolabeling yields a complex mixture of radioactive products. Why? A: You likely skipped the amine protection step . Oxidants like Chloramine-T or Peracetic acid are required to oxidize iodide ( I− ) to the electrophilic iodonium species ( I+ ). If the primary amine is unprotected, these oxidants will aggressively attack the nitrogen, leading to N-oxidation, chlorination, and polymerization. Fix: Always protect the primary amine with a Boc or Fmoc group prior to stannylation and oxidative radioiodination.

Q: Can I use Palladium instead of Copper for the direct isotopic exchange? A: No. Palladium is excellent for cross-coupling (e.g., introducing a stannane, boronate, or cyano group), but it is generally ineffective for direct radiohalogen exchange because the oxidative addition of Pd into the C-I bond is reversible, and the reductive elimination heavily favors the stable 127I over trace [∗I]I− . Copper catalysis operates via an aryl radical or Cu(III) intermediate that facilitates single-atom halogen exchange much more efficiently.

Methodological Comparison & Parameters

Summarizing the quantitative boundaries of each method ensures you select the correct parameters for your specific radiochemical needs.

ParameterPathway A: Direct Isotopic ExchangePathway B: Indirect (Stannane)
Primary Catalyst/Reagent [Cu(OAc)(phen)2​]OAc (2 mol%)Chloramine-T (Oxidant)
Precursor Required Native Ethyl ester HCl saltBoc-protected Stannane derivative
Reaction Temperature 80°CRoom Temperature (20–25°C)
Reaction Time 30 minutes10 minutes
Solvent Anhydrous DMSOEthanol / Phosphate Buffer (pH 6.5)
Expected RCY 60% – 85%> 90% (post-deprotection)
Molar Activity (MA) Low to Moderate ( 10 GBq/ μ mol)High ( 100 GBq/ μ mol)
Primary Risk Factor Ester hydrolysis, Catalyst poisoningAmine oxidation (if unprotected)

References

  • Mangner, T. J., Wu, J. L., & Wieland, D. M. (1982). Solid-phase exchange radioiodination of aryl iodides. Facilitation by ammonium sulfate. The Journal of Organic Chemistry, 47(8), 1484-1488.[Link]

  • Bowden, G. D., et al. (2024). Ligand-Enabled Copper-Mediated Radioiodination of Arenes. Organic Letters, 26(6), 1354-1359.[Link]

  • Vugts, D. J., et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 26(23), 7262.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS No. 502842-21-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS No. 502842-21-9). This document is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility and stability challenges encountered during experimental work. We will delve into the underlying chemical principles governing this compound's behavior to empower you with effective troubleshooting strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter in the laboratory. The solutions are presented in a question-and-answer format, focusing on causality and providing actionable steps.

Q1: My compound fails to dissolve completely in water or standard aqueous buffers (e.g., PBS pH 7.4). What are the critical first steps?

A1: The primary issue is almost certainly pH-related. Your compound is the hydrochloride salt of a weak base. Its solubility is critically dependent on maintaining an acidic pH to keep the amino group protonated.

Causality Explained: The hydrochloride salt (R-NH₃⁺Cl⁻) is the ionic, water-soluble form of the molecule. In neutral or alkaline conditions, it deprotonates to its free base form (R-NH₂). This free base is significantly less polar and, therefore, much less soluble in water, leading to incomplete dissolution or precipitation. For hydrochloride salts of poorly soluble bases, this drop in dissolution can be dramatic as the pH increases.[1]

Troubleshooting Protocol:

  • Acidify the Solvent: The most effective initial step is to lower the pH of your aqueous solvent.

    • Recommendation: Start with 0.1 N Hydrochloric Acid (HCl).[2] This ensures the amino group remains fully protonated (R-NH₃⁺), maximizing solubility.

    • Procedure: Prepare the desired concentration of the compound directly in 0.1 N HCl. Alternatively, for buffered systems, prepare a concentrated stock solution in an acidic solvent and then carefully dilute it into your final buffer, ensuring the final pH does not rise sufficiently to cause precipitation.

  • Assess Dissolution:

    • Use a vortex mixer or sonication bath to provide mechanical energy, which can accelerate the dissolution process.[3]

    • Visually inspect the solution against a dark background for any undissolved particulates.

  • Consider Co-solvents (If Acidity Alone is Insufficient):

    • If the compound still shows poor solubility even at a low pH, its non-polar iodophenyl and ethyl ester moieties may be limiting its solubility.

    • Introducing a polar, water-miscible organic solvent (a co-solvent) can disrupt the water's hydrogen-bonding network and create a more favorable environment for the entire molecule.[4]

    • Recommended Co-solvents: Begin by adding small percentages (e.g., 5-10% v/v) of Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol to your acidified aqueous solution.

Q2: I achieved complete dissolution initially, but a precipitate formed after a short period. What is causing this instability?

A2: You are likely observing one of two phenomena: salt disproportionation or chemical degradation (hydrolysis).

Causality Explained:

  • Salt Disproportionation: This is the most common cause. If your solution's pH is near the compound's pKa, or if the solution becomes supersaturated, the dissolved salt can convert back to the less soluble free base and precipitate out of the solution.[5] This process can be initiated by slight shifts in pH or temperature.

  • Ester Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis, especially in highly acidic or basic conditions, which breaks the ester bond to form the corresponding carboxylic acid and ethanol.[6][7] This new carboxylic acid species may have different solubility characteristics and could precipitate. This degradation is often accelerated by heat.[8]

Troubleshooting Protocol:

  • Verify and Control pH:

    • Measure the pH of your final solution. If it has drifted upwards, the precipitate is likely the free base.

    • Solution: Prepare your solutions in a strongly buffered acidic medium (e.g., a citrate or phosphate buffer at pH 2-4) to prevent pH fluctuations.

  • Avoid Supersaturation:

    • Do not create solutions that are more concentrated than necessary. Determine the compound's approximate solubility limit in your chosen solvent system to avoid working in a metastable supersaturated state.

  • Control Temperature:

    • Avoid heating solutions for extended periods, as this will accelerate ester hydrolysis.[8]

    • For suspensions intended for non-clinical studies, cooling the preparation (e.g., 2–8 °C) has been shown to successfully suppress disproportionation.[5]

  • Characterize the Precipitate:

    • If possible, isolate and analyze the precipitate using techniques like HPLC, LC-MS, or FT-IR to determine if it is the original compound (free base form) or a degradation product (the carboxylic acid). This will definitively identify the underlying issue.

Q3: For my experiment, I must use an organic solvent. What are the best choices and associated risks?

A3: Polar organic solvents are the best starting point. The primary risk is potential reactivity and ensuring the salt form remains intact.

Causality Explained: The "like dissolves like" principle is key.[4] Your compound has a polar, ionic hydrochloride group and a less polar organic backbone. Solvents that can accommodate both features are ideal.

Troubleshooting Protocol:

  • Select an Appropriate Polar Solvent:

    • Primary Choices: Methanol, Ethanol. These polar protic solvents are effective at solvating salts.

    • Secondary Choices: DMSO, DMF. These polar aprotic solvents are also excellent choices for achieving high concentrations.

  • Monitor for Salt Dissociation:

    • In organic solvents, the hydrochloride salt may dissociate into the free base and HCl. While the free base is often soluble in organic solvents, this change could affect downstream reactions or analytical characterization.

  • Be Aware of Reactivity:

    • Avoid using highly basic or acidic solvents that could aggressively promote ester hydrolysis.

    • Esters can react with strong oxidizing agents, bases, and acids.[9][10] Ensure your chosen solvent and any other reagents in the solution are compatible.

  • Consider Solvent Blends (Co-solvency):

    • If solubility is limited in a single organic solvent, a mixture can be beneficial. For example, if the compound is poorly soluble in a less polar solvent like dichloromethane (DCM), adding a small amount of methanol can significantly improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the pH-dependent solubility of this compound?

The compound is a salt of a weak base (the amino group) and a strong acid (HCl). The solubility is governed by the equilibrium between the protonated, ionic form (R-NH₃⁺) and the deprotonated, neutral free base (R-NH₂). At low pH, the equilibrium is shifted heavily towards the protonated form, which is polar and readily dissolves in water. As the pH increases, the amino group is deprotonated, forming the neutral, less polar free base, which has significantly lower aqueous solubility.[1]

Q2: What is salt disproportionation and why is it a concern?

Salt disproportionation is a process where a salt form of a drug converts into its free acid or free base form in a solution or suspension.[5] For your compound, this means the dissolved ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride converts to the insoluble ethyl 3-amino-3-(4-iodophenyl)propanoate free base. This is a major concern because it reduces the concentration of the dissolved active compound, which can lead to inaccurate results in biological assays, failed experiments, and poor bioavailability in drug development studies.[1]

Q3: What are the primary degradation pathways I should be aware of?

The most significant degradation pathway is the hydrolysis of the ethyl ester bond.[6] This reaction is catalyzed by both acid and base and is accelerated by increased temperature.[7][8] It results in the formation of 3-amino-3-(4-iodophenyl)propanoic acid and ethanol. It is crucial to use freshly prepared solutions and avoid long-term storage in aqueous media, especially at non-neutral pH or elevated temperatures.

Q4: What are the recommended storage conditions?
  • Solid Compound: Store the solid hydrochloride salt in a tightly sealed container under an inert atmosphere (if possible) at refrigerated temperatures (2°C to 8°C).[6] This minimizes exposure to moisture and heat, preserving its integrity.

  • Solutions: Solutions should be prepared fresh for each experiment. If short-term storage is unavoidable, store acidified aqueous stock solutions at 2-8°C for no more than 24 hours. Organic stock solutions (e.g., in DMSO) are generally more stable and can be stored at -20°C, but should be allowed to come to room temperature and vortexed thoroughly before use.

Protocols & Data

Table 1: Recommended Starting Solvents & Conditions
Solvent SystemConcentration RangeRationale & Key ConsiderationsPrecautions
0.1 N Hydrochloric Acid Low to ModeratePrimary Choice. Ensures amine group remains protonated, maximizing aqueous solubility. Ideal for preparing stock solutions for further dilution.Potential for slow acid-catalyzed ester hydrolysis over extended periods. Prepare fresh.
Aqueous Buffers (pH 2-4) LowProvides good solubility while resisting pH shifts that could cause precipitation.Buffer components may interfere with some downstream assays. Confirm compatibility.
Methanol / Ethanol Moderate to HighGood choice for dissolving both the salt and organic portions of the molecule.Flammable. Ensure complete solvent removal if required for the final application.
DMSO / DMF HighExcellent solubilizing power for a wide range of organic compounds. Good for creating highly concentrated stock solutions.High boiling points; difficult to remove. Can be toxic to cells in some assays; keep final concentration low (typically <0.5%).
Acidified Co-Solvent VariableA mixture of 0.1 N HCl with 5-20% DMSO or Ethanol can overcome solubility limits seen in purely aqueous or organic systems.The organic component may affect the stability or activity in biological systems.
Protocol 1: Preparation of a 10 mM Acidified Aqueous Stock Solution

This protocol describes a self-validating method for preparing a stock solution, ensuring complete dissolution and stability for immediate use.

Materials:

  • Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (MW: 355.6 g/mol )[11]

  • Reagent-grade 0.1 N Hydrochloric Acid

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Micro-stir bar or sonicator

Procedure:

  • Calculate Mass: To prepare 10 mL of a 10 mM solution, calculate the required mass:

    • Mass (g) = 0.010 L × 0.010 mol/L × 355.6 g/mol = 0.003556 g (or 3.56 mg)

  • Weigh Compound: Accurately weigh out 3.56 mg of the compound and transfer it into the 10 mL volumetric flask.

  • Initial Dissolution: Add approximately 7-8 mL of 0.1 N HCl to the flask.

  • Apply Energy: Add a micro-stir bar and stir on a magnetic plate, or place the flask in a sonication bath for 5-10 minutes to aid dissolution.

  • Visual Confirmation: Once the solid appears to be dissolved, hold the flask against a dark background and swirl gently. Look carefully for any suspended particles or cloudiness. The solution should be perfectly clear.

  • Final Volume Adjustment: If the solution is completely clear, add 0.1 N HCl to bring the volume exactly to the 10.0 mL mark on the volumetric flask.

  • Final Mixing & Stability Check: Invert the flask 10-15 times to ensure homogeneity. Allow the solution to stand at room temperature for 15 minutes and re-inspect for any signs of precipitation. If it remains clear, it is ready for use.

  • Usage: Use the solution immediately. For best results, do not store for more than 24 hours at 2-8°C.

Visualization

Troubleshooting Workflow for Compound Dissolution

The following diagram outlines a logical decision-making process for systematically troubleshooting solubility issues with Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride.

G Start Start: Weigh Compound SelectSolvent Select Initial Solvent (e.g., 0.1 N HCl) Start->SelectSolvent AttemptDissolve Attempt Dissolution (Vortex / Sonicate) SelectSolvent->AttemptDissolve CheckClarity Is Solution Completely Clear? AttemptDissolve->CheckClarity Success Success! Solution Ready for Use (Prepare Fresh) CheckClarity->Success Yes Failure Incomplete Dissolution CheckClarity->Failure No Precipitation Precipitate Forms Over Time? Success->Precipitation Precipitation->Success No, Stable Disproportionation Issue: Disproportionation (pH shift / Supersaturation) Precipitation->Disproportionation Yes AddCosolvent Option 1: Add Co-solvent (e.g., 5-20% DMSO) Failure->AddCosolvent GentleHeat Option 2: Apply Gentle Heat (e.g., 30-40°C) Failure->GentleHeat AddCosolvent->AttemptDissolve Warning Warning: Risk of Ester Hydrolysis! Use immediately. GentleHeat->Warning Warning->AttemptDissolve FixDisproportionation Action: Use Acidic Buffer (pH 2-4) & Avoid High Concentrations Disproportionation->FixDisproportionation FixDisproportionation->SelectSolvent

Caption: Decision tree for troubleshooting the dissolution of Ethyl 3-amino-3-(4-iodophenyl)propanoate HCl.

References

  • Vertex AI Search. (2025, July 30). Ethyl Propanoate : Key Material Driving Advances in Energy and Biomedicine.
  • Vertex AI Search. (2025, July 22).
  • EvitaChem. (n.d.). (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)
  • BLD Pharm. (n.d.). 502842-21-9|Ethyl 3-amino-3-(4-iodophenyl)
  • Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703–2707.
  • Sapphire Bioscience. (n.d.). Ethyl 3-amino-3-(4-iodophenyl)
  • ChemicalBook. (2026, January 17).
  • Bergström, C. A., et al. (2013, February 25). Stage Appropriate Dissolution Methods in Formulation Development. American Pharmaceutical Review.
  • Gao, J., et al. (2000, October 15). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed.
  • CAMEO Chemicals. (n.d.).
  • PubChem. (n.d.). Ethyl 3-amino-3-(4-ethoxyphenyl)
  • Basicmedical Key. (2021, May 9). Iodine and Iodine-Containing Compounds.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
  • Savolainen, M., et al. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences.
  • ChemDiv. (n.d.). Compound ethyl 3-amino-3-(4-chlorophenyl)
  • Chemia. (2022, November 7).
  • NextSDS. (n.d.). ethyl 3-amino-3-(4-fluorophenyl)
  • US Pharmacopeia (USP). (2016, November 21). <711> DISSOLUTION.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Google Patents. (2010).
  • CAMAG. (n.d.). Planar chromatography – an essential component of modern analysis.
  • International Council for Harmonisation (ICH). (2019, November 20).
  • Sigma-Aldrich. (n.d.). Ethyl 3-amino-3-(4-chlorophenyl)
  • PubChem. (n.d.). (S)
  • Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide.
  • Guidechem. (n.d.). Ethyl 3-amino-3-(4-fluorophenyl)
  • Creative Proteomics. (n.d.). Amino Acid Analysis Methods.

Sources

Optimization

scale-up synthesis of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride

An in-depth guide to the scaled-up production of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride is provided in this technical support center. Designed for researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the scaled-up production of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride is provided in this technical support center. Designed for researchers, chemists, and drug development professionals, this document offers practical, field-tested advice to navigate the complexities of moving from bench-top synthesis to pilot-plant or industrial-scale production. Authored from the perspective of a Senior Application Scientist, this guide emphasizes not just the procedural steps but the underlying chemical principles and engineering considerations that ensure a safe, efficient, and reproducible process.

Overview of the Synthesis and Scale-Up Challenges

Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride is a key building block in pharmaceutical synthesis. Its structure, featuring a β-amino ester and an iodinated aromatic ring, makes it a versatile intermediate. The most common synthetic route involves a multi-step process that presents unique challenges when scaled.

The primary challenge in scaling up this synthesis lies in managing the reaction's thermal profile, ensuring efficient mixing, controlling impurity formation, and achieving consistent, high-purity isolation of the final hydrochloride salt. A failure to address these issues can lead to reduced yields, batch failures, and significant safety hazards.[1][2]

cluster_start Starting Materials cluster_reaction Core Reaction cluster_reduction Reduction & Hydrolysis cluster_final Final Product A 4-Iodobenzaldehyde D Hantzsch-type Condensation or similar Mannich Reaction A->D B Ethyl Acetoacetate B->D C Ammonia Source (e.g., NH4OAc) C->D E Intermediate β-Enamino Ester (Unstable, often in-situ) D->E F Reduction (e.g., NaBH4, H2/Catalyst) E->F G Ethyl 3-amino-3-(4-iodophenyl)propanoate (Free Base) F->G H Salt Formation (HCl in solvent) G->H I Ethyl 3-amino-3-(4-iodophenyl)propanoate HCl (Final Product) H->I

Caption: Generalized synthetic pathway for Ethyl 3-amino-3-(4-iodophenyl)propanoate HCl.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during the scale-up process in a direct question-and-answer format.

Question: My reaction yield dropped from >85% at the lab scale to ~60% in a 50L reactor. What are the most likely causes?

Answer: A significant drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations. Here’s a systematic approach to diagnosing the issue:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing is more difficult. This can lead to "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Solution: Evaluate your reactor's agitation system (impeller type, speed, baffle presence). For a 50L reactor, a multi-stage impeller might be necessary. Consider a scale-down model to study mixing effects or perform a computational fluid dynamics (CFD) simulation.

  • Poor Temperature Control: The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat removal less efficient.[1] If your reaction is exothermic, the internal temperature can rise significantly above the set point, leading to thermal decomposition of reagents or products.

    • Solution: Slow down the addition rate of the limiting reagent. Ensure the reactor's cooling jacket is operating at maximum efficiency. For highly exothermic steps, consider using a more dilute solution to increase the thermal mass of the system.[1][3]

  • Reagent Addition Method: Adding a reagent subsurface versus dropping it onto the surface can drastically alter the reaction outcome in a large vessel due to localized concentration differences.

    • Solution: If not already doing so, use a dip tube to introduce critical reagents below the liquid surface, preferably near the impeller for rapid dispersion.

  • Quality of Starting Materials: Ensure that the larger quantities of raw materials meet the same specifications as those used in the lab. Check for differences in water content or impurities between batches.[4]

Start Low Yield Observed at Scale CheckMixing Evaluate Mixing Efficiency (Agitator speed, baffles, CFD) Start->CheckMixing CheckTemp Analyze Temperature Profile (Exotherms, cooling capacity) Start->CheckTemp CheckReagents Verify Raw Material Specs (Purity, water content) Start->CheckReagents SolutionMixing Optimize Agitation (Increase RPM, change impeller) CheckMixing->SolutionMixing SolutionTemp Improve Heat Removal (Slower addition, dilution) CheckTemp->SolutionTemp SolutionReagents Qualify New Batches of Raw Materials CheckReagents->SolutionReagents

Caption: Troubleshooting decision tree for low yield issues.

Question: During the final crystallization step, the hydrochloride salt is precipitating as a sticky oil instead of a filterable solid. How can I fix this?

Answer: "Oiling out" during crystallization is a common and frustrating issue in scale-up. It typically occurs when the rate of supersaturation is too high, causing the product to separate as a liquid phase before it has time to form an ordered crystal lattice.

  • Control the Rate of Supersaturation:

    • Anti-Solvent Addition: Add the anti-solvent much more slowly. In the lab, you might add it over minutes; on a 50L scale, this could require several hours. Add it at a controlled temperature to prevent localized, excessive supersaturation.

    • Cooling Rate: If crystallization is induced by cooling, decrease the cooling rate significantly. A programmed, linear cooling ramp is ideal. A crash-cool is a common cause of oiling out.

  • Solvent System: The ideal solvent/anti-solvent ratio may differ at scale.

    • Solution: Experiment with slightly different solvent compositions. Sometimes, a small amount of a third co-solvent (a "crystallization aid") can dramatically improve crystal morphology. Ensure your primary solvent (e.g., ethanol, isopropanol) is completely miscible with your anti-solvent (e.g., heptane, MTBE) under all conditions.

  • Seeding: This is one of the most powerful techniques to prevent oiling out.

    • Solution: Prepare a small amount of crystalline seed material. Add the seed slurry to the reactor once the solution is slightly supersaturated (the "metastable zone"). This provides a template for crystal growth to occur in a controlled manner.

  • Purity of the Free Base: The presence of impurities can inhibit crystallization.

    • Solution: Ensure the free base intermediate is of high purity before proceeding to the salt formation step. An extra wash or charcoal treatment of the free base solution might be necessary.

Question: The reaction is showing a dangerous exotherm that we didn't observe on the bench. What immediate and long-term actions should be taken?

Answer: An uncontrolled exotherm is a critical safety event.[2] All personnel must be trained on emergency procedures.

  • Immediate Actions (Emergency Response):

    • Stop Reagent Addition: Immediately halt the feed of any reagents.

    • Maximize Cooling: Ensure the reactor cooling is at 100% capacity. If available, have an emergency cooling system (e.g., a quench bath) ready.

    • Quench (If Necessary): If the temperature continues to rise uncontrollably towards the solvent's boiling point or a known decomposition temperature, a pre-determined quenching agent should be added. This is a last resort and must be part of a pre-approved safety plan.

  • Long-Term Corrective Actions:

    • Perform Calorimetry Studies: A Reaction Calorimeter (RC1) or similar instrument must be used to accurately measure the heat of reaction and the rate of heat generation. This data is essential for safe scale-up, allowing engineers to design an adequate cooling system.

    • Reduce Reagent Concentration: Running the reaction at a lower molarity increases the overall heat capacity of the system, making it better able to absorb the heat generated.

    • Semi-Batch Operation: The most common and effective control is to switch to a semi-batch process where one reagent is added slowly and continuously, ensuring that the rate of heat generation never exceeds the rate of heat removal.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the Critical Process Parameters (CPPs) for this synthesis?

    • A1: The key CPPs are:

      • Temperature: During both the main reaction and the crystallization.

      • Reagent Addition Rate: Especially for the most reactive component.

      • Agitation Speed: To ensure sufficient mass transfer.

      • pH: During work-up and isolation steps.

      • Water Content: Can significantly impact reaction and crystallization.

  • Q2: What analytical methods are recommended for in-process controls (IPCs)?

    • A2: For IPCs, HPLC is invaluable for monitoring the consumption of starting materials and the formation of the product and key impurities. TLC can be used for quick qualitative checks. For the final product, HPLC (for purity), ¹H NMR (for identity), and Karl Fischer titration (for water content) are standard.

  • Q3: What are the primary safety concerns when running this process at scale?

    • A3: Beyond thermal runaway, key hazards include:

      • Handling of HCl: Using gaseous HCl or concentrated solutions requires specialized equipment and personal protective equipment (PPE), including acid-resistant gloves, aprons, and a full-face shield.[5][6]

      • Flammable Solvents: Large volumes of solvents like ethanol, MTBE, or heptane pose a significant fire risk. All equipment must be properly grounded to prevent static discharge.

      • Pressure Build-up: If gas is evolved (e.g., during quenching or a side reaction), the reactor must have an adequately sized emergency relief system.[1]

Detailed Scale-Up Protocol Example (50L Reactor)

Disclaimer: This is an illustrative protocol. All scale-up activities must be preceded by a thorough Process Hazard Analysis (PHA) and lab-scale validation.

Step 1: Reaction Setup

  • Ensure the 50L glass-lined reactor is clean, dry, and static-grounded.

  • Inert the reactor with a nitrogen atmosphere.

  • Charge the reactor with 4-Iodobenzaldehyde (3.0 kg, 12.9 mol) and Ethanol (25 L).

  • Begin agitation at 150 RPM.

  • Charge Ethyl Acetoacetate (1.84 kg, 14.1 mol) followed by Ammonium Acetate (1.10 kg, 14.2 mol).

Step 2: Reduction

  • Cool the reaction mixture to 0-5 °C using the reactor jacket.

  • In a separate vessel, prepare a slurry of Sodium Borohydride (NaBH₄) (0.73 kg, 19.3 mol) in Ethanol (5 L).

  • CRITICAL STEP: Add the NaBH₄ slurry to the reactor via a metering pump over 4-6 hours, ensuring the internal temperature does not exceed 10 °C. This slow addition is critical to control the exotherm.

  • Once the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours.

  • Monitor the reaction completion by HPLC (IPC-1).

Step 3: Work-up and Isolation of Free Base

  • Slowly quench the reaction by adding 1M Hydrochloric Acid (~10 L) over 1-2 hours, keeping the temperature below 20 °C to control gas evolution.

  • Adjust the pH to >9 using a 20% Sodium Hydroxide solution.

  • Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (2 x 15 L).

  • Combine the organic layers, wash with brine (10 L), and dry over anhydrous Sodium Sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude free base as an oil.

Step 4: Hydrochloride Salt Formation and Crystallization

  • Dissolve the crude free base oil in Isopropanol (15 L).

  • Filter the solution through a polishing filter to remove any particulates.

  • Cool the solution to 20-25 °C.

  • CRITICAL STEP: Slowly add a 4M solution of HCl in Isopropanol (~3.5 L) over 2-3 hours with vigorous agitation. Product precipitation should be observed.

  • Stir the resulting slurry for 8-12 hours at ambient temperature to allow for complete crystallization.

  • Cool the slurry to 0-5 °C and hold for 2 hours.

  • Filter the solid product using a Nutsche filter.

  • Wash the filter cake with cold Isopropanol (2 x 3 L).

  • Dry the product under vacuum at 40-45 °C until a constant weight is achieved.

ParameterLab Scale (250 mL)Scale-Up (50L)Rationale for Change
NaBH₄ Addition Time 5-10 minutes4-6 hoursTo control the reaction exotherm due to poor surface-area-to-volume ratio.[1]
Quench Time 2-3 minutes1-2 hoursTo safely manage gas evolution and heat from neutralization.
Crystallization Spontaneous coolingSlow, controlled addition of HCl; extended agingTo prevent "oiling out" and ensure complete, uniform crystal formation.
Agitation Magnetic Stir BarOverhead Mechanical Stirrer (150-200 RPM)To ensure homogeneity in the large volume.

References

  • Vertex AI Search. (2024). Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide.
  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions.
  • Polyc Machine. (2025). Safety Protocols for Handling Industrial Reactors Effectively.
  • Scribd. (n.d.). Chemical Plant Troubleshooting Guide.
  • PMC. (n.d.).
  • Stanford Environmental Health & Safety. (n.d.).
  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.
  • Scientific Update. (2024). How do you Safely Scale up a Given Chemical Reaction?.

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Reference Data & Comparative Studies

Validation

Comparative Guide: Ethyl 3-amino-3-(4-iodophenyl)propanoate vs. Halogenated Alternatives

As drug development increasingly relies on peptidomimetics to overcome the poor pharmacokinetic profiles of natural peptides, β -amino acids have emerged as critical building blocks. They confer inherent resistance to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on peptidomimetics to overcome the poor pharmacokinetic profiles of natural peptides, β -amino acids have emerged as critical building blocks. They confer inherent resistance to proteolytic degradation and enable the design of stable secondary structures (foldamers). Among these, Ethyl 3-amino-3-(4-iodophenyl)propanoate stands out as a highly versatile intermediate.

This guide provides an objective, data-driven comparison of this iodo-derivative against its fluorinated, chlorinated, and brominated counterparts. By analyzing physicochemical properties, bond thermodynamics, and cross-coupling efficiencies, we establish a rational framework for selecting the appropriate halogenated β -amino acid for late-stage functionalization and drug discovery[1].

The Halogen Effect: Physicochemical & Thermodynamic Comparison

The substitution of a hydrogen atom with a halogen on the phenyl ring of a β -amino acid profoundly alters its steric bulk, lipophilicity, and electronic distribution. However, the most critical differentiator for synthetic chemists is the Carbon-Halogen (C–X) bond dissociation energy , which dictates the molecule's utility as a reactive intermediate versus a metabolically stable endpoint.

Table 1: Quantitative Comparison of para-Halogenated β -Amino Acid Derivatives
Halogen AnalogVan der Waals Radius (Å)Electronegativity (Pauling)C–X Bond Energy (kcal/mol)Cross-Coupling Yield (Suzuki)Primary Application
Fluoro (-F) 1.473.98~1160% (Inert)Metabolic stability, altering pKa[1]
Chloro (-Cl) 1.753.16~8120 - 40%*Lipophilicity tuning, moderate bulk
Bromo (-Br) 1.852.96~6870 - 85%Versatile synthetic intermediate
Iodo (-I) 1.982.66~51>90% Late-stage functionalization, Radiolabeling [2]

*Requires specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) to force oxidative addition.

Mechanistic Causality in Halogen Selection

The choice between halogenated analogs is a zero-sum game between stability and reactivity . Fluorinated derivatives are heavily utilized in final drug candidates because the ultra-strong C–F bond (~116 kcal/mol) resists oxidative metabolism by cytochrome P450 enzymes. Conversely, Ethyl 3-amino-3-(4-iodophenyl)propanoate is specifically designed for reactivity. Its weak C–I bond (~51 kcal/mol) makes it a premier electrophile for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) and radiochemical isotopic exchange[2],[3].

The ethyl ester moiety is purposefully chosen over a free carboxylic acid to increase solubility in organic solvents (THF, DMF) and to prevent unwanted coordination of the carboxylate to the palladium catalyst during basic cross-coupling conditions.

HalogenLogic Root Halogenated β-Amino Acid Derivatives F Fluoro (F) Metabolic Stability C-F: ~116 kcal/mol Root->F Cl Chloro (Cl) Lipophilicity Tuning C-Cl: ~81 kcal/mol Root->Cl Br Bromo (Br) Balanced Reactivity C-Br: ~68 kcal/mol Root->Br I Iodo (I) Maximal Reactivity C-I: ~51 kcal/mol Root->I

Logical selection matrix for halogenated beta-amino acids based on bond thermodynamics.

Validated Experimental Workflows

To demonstrate the superior utility of the iodo-derivative in complex syntheses, the following protocols outline self-validating systems for late-stage functionalization. Every step is designed with built-in causality to ensure reproducibility and high yield.

Protocol A: Mild Suzuki-Miyaura Cross-Coupling

Because the C–I bond undergoes oxidative addition rapidly at room temperature, we can perform cross-coupling under exceptionally mild conditions. This prevents the base-catalyzed epimerization of the β -chiral center and avoids hydrolysis of the ethyl ester.

Objective: Synthesize a biphenyl β -amino acid derivative.

  • Reagent Preparation & Degassing (The Causality of Inert Atmospheres): Dissolve Ethyl 3-amino-3-(4-iodophenyl)propanoate (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a 4:1 mixture of Toluene/Ethanol. Causality: Oxygen is a triplet diradical that rapidly oxidizes active Pd(0) to inactive Pd(II). Sparging the solvent with Argon for 15 minutes prior to catalyst addition is mandatory to maintain the catalytic cycle.

  • Catalytic Initiation: Add K2​CO3​ (2.0 equiv, dissolved in minimal water) followed by Pd(PPh3​)4​ (0.05 equiv). Causality: The aqueous base is required to convert the trivalent boronic acid into a tetravalent, electron-rich boronate complex, which is the actual species that undergoes transmetalation with the Pd(II)-aryl halide complex.

  • Self-Validating Reaction Monitoring: Stir at 45°C. Monitor via LC-MS every 2 hours. Validation Check: The reaction is deemed complete only when the exact mass of the iodo-starting material ( [M+H]+≈320.1 ) is entirely replaced by the product mass. The low temperature (45°C) specifically prevents the ethyl ester from hydrolyzing into a free acid.

  • Quenching and Palladium Scavenging: Filter the crude mixture through a pad of Celite and treat the filtrate with a silica-supported thiol resin (SiliaMetS® Thiol). Causality: Residual palladium can cause false positives in downstream biological assays (e.g., cytotoxicity screens). Thiol resins covalently trap heavy metals, ensuring the final biphenyl product is biologically assay-ready.

CouplingWorkflow A Iodo-β-Amino Ester B Pd(0) Catalyst Oxidative Addition A->B C Boronic Acid Transmetalation B->C D Reductive Elimination C->D E Functionalized Biphenyl Product D->E

Self-validating workflow of Pd-catalyzed cross-coupling for iodo-beta-amino acids.

Protocol B: Radiochemical Isotopic Exchange for in vivo Tracking

Iodinated amino acids are heavily utilized in oncology for tumor imaging via Single Photon Emission Computed Tomography (SPECT) using 123I or 125I [3]. The iodo-ester can be converted to a radiotracer through a stannyl intermediate.

  • Stannylation: React the iodo-ester with hexamethylditin and Pd(PPh3​)4​ to yield the tributylstannyl precursor. Causality: The C–Sn bond is highly polarized, creating a strong nucleophilic carbon that reacts instantaneously with electrophilic radioiodine.

  • Radioiodination: Treat the stannyl precursor with Na[125I] in the presence of Chloramine-T (an oxidant). Causality: Chloramine-T oxidizes iodide ( I− ) to the electrophilic iodonium ion ( I+ ), which rapidly displaces the stannyl group, yielding the radio-labeled β -amino acid with >90% radiochemical yield.

Conclusion

While fluorinated and chlorinated β -amino acids are excellent choices for enhancing the metabolic stability and lipophilicity of final drug compounds, Ethyl 3-amino-3-(4-iodophenyl)propanoate is the undisputed optimal choice for synthetic versatility. Its uniquely low C–I bond dissociation energy allows for mild, stereoretentive cross-coupling and highly efficient radiolabeling, making it an indispensable tool for researchers building complex peptidomimetic libraries or diagnostic radiopharmaceuticals.

References

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Source: National Institutes of Health (PMC) URL:[Link]

  • An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine Source: National Institutes of Health (PubMed) URL:[Link]

  • 4R- and 4S-iodophenyl hydroxyproline, 4R-pentynoyl hydroxyproline, and S-propargyl-4-thiolphenylalanine: conformationally biased and tunable amino acids for bioorthogonal reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Comparative

Comparative Guide: Biological Activity of Peptides Incorporating Ethyl 3-amino-3-(4-iodophenyl)propanoate

As peptide therapeutics expand beyond natural limitations, the incorporation of unnatural amino acids has become a cornerstone of rational drug design. Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride serves as a v...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics expand beyond natural limitations, the incorporation of unnatural amino acids has become a cornerstone of rational drug design. Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride serves as a vital synthetic precursor for introducing a β -aryl- β -amino acid bearing a heavy halogen into peptide backbones.

This guide provides an objective, data-driven comparison of peptides containing this specific modification against standard α -peptides and non-halogenated alternatives. It is designed for researchers and drug development professionals seeking to leverage conformational restriction and halogen bonding to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Mechanistic Foundations: The Dual Advantage

The biological efficacy of peptides modified with 3-amino-3-(4-iodophenyl)propanoic acid (the hydrolyzed, active form of the ester) is driven by two distinct structural phenomena:

  • The β -Amino Acid Backbone (Proteolytic Stability): Natural proteases are evolutionarily tuned to recognize the precise spatial arrangement of α -amino acids. Inserting a methylene spacer between the amino and carboxyl groups ( β -amino acid) disrupts the geometry of the scissile bond. This steric occlusion prevents the enzyme's catalytic triad from effectively attacking the peptide backbone, drastically increasing in vivo half-life 1.

  • The 4-Iodophenyl Moiety (Halogen Bonding): Iodine is a large, highly polarizable halogen. The electron-withdrawing nature of the phenyl ring creates a region of positive electrostatic potential on the outermost surface of the iodine atom, known as a " σ -hole". This σ -hole forms highly directional, non-covalent interactions (Halogen Bonds, or XBs) with Lewis bases (e.g., oxygen, nitrogen, or sulfur atoms) in the target receptor's binding pocket. Among halogens, iodine forms the strongest halogen bonds (strength order: F < Cl < Br < I), significantly enhancing binding affinity and target selectivity [[2]](), [[3]]().

G A Peptide with 3-amino-3- (4-iodophenyl)propanoate B Beta-Amino Acid Backbone A->B C 4-Iodophenyl Moiety A->C D Steric Hindrance at Scissile Bonds B->D F Halogen Bonding (σ-hole) with Lewis Bases C->F E Proteolytic Resistance (Increased Half-life) D->E G Enhanced Receptor Binding Affinity F->G

Mechanistic pathways of beta-amino acid and halogen bonding enhancing peptide efficacy.

Comparative Performance Analysis

To objectively evaluate the performance of this building block, we compare a model receptor-binding peptide across three structural variants. The data below synthesizes expected pharmacodynamic and pharmacokinetic shifts based on established computational and empirical literature regarding halogenated β -peptides 4.

Quantitative Comparison of Biological Activity
ParameterVariant A: Native α -PhenylalanineVariant B: β -Phenylalanine (No Halogen)Variant C: β -3-(4-iodophenyl)alanine
Proteolytic Half-Life ( t1/2​ ) 1.2 hours> 48 hours> 48 hours
Binding Affinity ( Kd​ ) 45 nM62 nM (Slight drop due to backbone shift)8 nM (Enhanced via Halogen Bonding)
Dissociation Rate ( koff​ ) 4.5×10−3 s−1 5.1×10−3 s−1 0.8×10−3 s−1
Lipophilicity (LogP shift) Baseline+ 0.3+ 1.1

Analysis: While transitioning from an α

  • to a β -amino acid (Variant A to B) drastically improves stability, it often slightly misaligns the side chain, reducing native affinity. However, the introduction of the 4-iodo substitution (Variant C) more than compensates for this. The iodine atom acts as a potent halogen bond donor, specifically decreasing the dissociation rate ( koff​ ) and resulting in a highly stable, high-affinity therapeutic candidate 4.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that independently verify the success of the assay, ensuring that the observed biological activity is a direct result of the peptide's structural modifications.

Workflow S1 Ester Hydrolysis & Fmoc Protection S2 Solid-Phase Peptide Synthesis S1->S2 S3 RP-HPLC Purification S2->S3 S4 Serum Stability Assay S3->S4 S5 SPR Binding Kinetics S3->S5

Step-by-step experimental workflow for synthesis and biological evaluation.

Protocol 1: Synthesis and Incorporation via SPPS

Causality: Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride cannot be directly used in standard Solid-Phase Peptide Synthesis (SPPS) because the ethyl ester protects the carboxyl group from reacting. It must first be hydrolyzed and Fmoc-protected. Furthermore, β -amino acids can suffer from steric hindrance during coupling; therefore, highly efficient coupling reagents (HATU) are required.

  • Hydrolysis & Protection: Treat the ethyl ester hydrochloride salt with LiOH in THF/Water (1:1) for 4 hours to yield the free amino acid. Subsequently, react with Fmoc-OSu and NaHCO3 to generate Fmoc-3-amino-3-(4-iodophenyl)propanoic acid.

  • Resin Loading/Coupling: Swell Rink Amide resin in DMF. Deprotect the N-terminus using 20% piperidine in DMF.

  • Coupling Reaction: Pre-activate the Fmoc- β -amino acid (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) in DMF for 3 minutes. Add to the resin and agitate for 2 hours.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol 2: Self-Validating Serum Stability Assay

Causality: To prove that the increased half-life is due to the β -amino acid modification and not an artifact of inactive serum or assay degradation, we must multiplex the assay with known controls.

  • Matrix Preparation: Prepare a 25% human serum solution in PBS (pH 7.4), pre-warmed to 37°C.

  • Internal Validation Spike: To the serum, add three peptides simultaneously:

    • Test Peptide: The β -4-iodo-Phe containing peptide.

    • Positive Control: Native Substance P (highly susceptible to rapid proteolysis; validates that the serum enzymes are active).

    • Negative Control: A fully D-amino acid substituted peptide (completely resistant to enzymatic degradation; validates that no non-enzymatic chemical degradation is occurring in the buffer).

  • Incubation & Quenching: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, 8, 24, and 48 hours. Quench immediately by adding 50 µL of 1% Trichloroacetic acid (TCA) to precipitate serum proteins.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Validation Check: The assay is only valid if Substance P degrades completely within 2 hours AND the D-peptide remains >95% intact at 48 hours.

Protocol 3: Surface Plasmon Resonance (SPR) for Halogen Bond Kinetics

Causality: Steady-state affinity ( Kd​ ) masks the kinetic nuances of halogen bonding. Because halogen bonds are highly directional (typically a 180° angle from the C-I bond), they primarily function to "lock" the peptide in the binding pocket, drastically reducing the off-rate ( koff​ ). SPR captures this real-time kinetic data.

  • Sensor Chip Preparation: Immobilize the target receptor protein onto a CM5 sensor chip via standard amine coupling until a density of ~500 RU is achieved.

  • Self-Validation (Mutant Reference): On a parallel flow cell, immobilize a mutant version of the receptor where the putative Lewis base interacting with the iodine (e.g., a specific Methionine or backbone Carbonyl-containing residue) is mutated to Alanine. If the enhanced affinity is truly driven by the halogen bond, the iodo-peptide will lose its kinetic advantage on this mutant flow cell, ruling out non-specific hydrophobic sticking.

  • Analyte Injection: Inject the purified peptides (Variants A, B, and C) at varying concentrations (1 nM to 100 nM) at a flow rate of 30 µL/min.

  • Data Fitting: Record the association phase for 180 seconds and the dissociation phase for 600 seconds. Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

References

  • Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules International Journal of Research in Engineering and Science (IJRES)
  • Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches Journal of Medicinal Chemistry - ACS Public
  • Halogen bonding as a key interaction in the self-assembly of iodinated diphenylalanine peptides ResearchG
  • Unnatural Amino Acids: Structural Classes and Applic

Sources

Validation

A Comparative Guide to the Analytical Purity Validation of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride, a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its purity directly influences the quality and performance of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of orthogonal analytical techniques for the robust validation of its purity, designed for researchers, scientists, and drug development professionals.

The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose, ensuring that the results are reliable and reproducible.[1][2][3] This is a critical aspect of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies worldwide, as outlined in guidelines from the International Council for Harmonisation (ICH).[4][5][6]

The Importance of a Multi-Pronged Analytical Approach

A single analytical technique is often insufficient to comprehensively assess the purity of a complex organic molecule like Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride. A combination of chromatographic and spectroscopic methods provides a more complete picture, enabling the identification and quantification of a wider range of potential impurities. This guide will focus on a tripartite approach utilizing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Analytical Technique Comparison

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.[7]Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.[8]Measurement of the mass-to-charge ratio of ionized molecules, enabling molecular weight determination and structural elucidation.[9]
Primary Use Quantification of the main component and detection of organic impurities.[10]Structural confirmation, identification of impurities, and quantitative analysis (qNMR).[11]Molecular weight confirmation and identification of trace impurities and degradation products.[]
Strengths High sensitivity, high resolution, and excellent for quantifying known and unknown impurities.[13]Provides detailed structural information, is inherently quantitative without the need for a specific reference standard of the analyte, and can detect a broad range of impurities.[8][13]Extremely high sensitivity for detecting trace-level impurities and provides definitive molecular weight information.[9][14]
Limitations Requires a reference standard for quantification, and some impurities may not be UV-active.Lower sensitivity compared to HPLC and MS, and complex spectra can make quantification challenging for minor components.[11]Not inherently quantitative without appropriate standards and can suffer from matrix effects.
Typical Purity Assay Range 98.0% - 102.0%[13]95.0% - 100.5%[13]Primarily for identification and confirmation, not routine quantification of the main component.
Limit of Detection (LOD) ~0.01%[13]~0.1%[13]pg to fg level
Limit of Quantitation (LOQ) ~0.03%[13]~0.3%[13]ng to pg level

Experimental Protocols

A logical workflow for the purity validation of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride ensures a comprehensive assessment.

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Comparative

Conformational Engineering in Foldamers: Assessing Ethyl 3-amino-3-(4-iodophenyl)propanoate Hydrochloride

As a Senior Application Scientist in peptidomimetic drug discovery, I frequently encounter the limitations of natural α -peptides: rapid proteolytic degradation and high conformational flexibility, which dilute target af...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptidomimetic drug discovery, I frequently encounter the limitations of natural α -peptides: rapid proteolytic degradation and high conformational flexibility, which dilute target affinity. To engineer "foldamers"—synthetic polymers that adopt predictable, discrete secondary structures—we turn to β -amino acids. Specifically, β3 -amino acids can induce highly stable 14-helices or 10/12-helices even in short oligomer sequences[1].

Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride represents a highly specialized building block in this domain. It combines the backbone-extending properties of a β -amino acid with the unique electronic and steric profile of a para-iodinated phenyl ring. This guide objectively evaluates its impact on peptide conformation compared to standard α

  • and β -amino acid alternatives, providing actionable, self-validating protocols for your structural biology workflows.
Comparative Performance Analysis

How does this iodinated β3 -derivative stack up against standard phenylalanine ( α -Phe), unhalogenated β3 -homophenylalanine ( β3 -hPhe), and fluorinated variants?

The primary drivers of conformation here are the extra methylene in the backbone (favoring gauche conformations) and the iodine atom. Iodine is highly polarizable, creating a region of positive electrostatic potential known as a " σ -hole" opposite the C-I bond. This enables strong, highly directional non-covalent interactions with Lewis bases (like backbone carbonyls), known as halogen bonding[2],[3].

Table 1: Conformational and Physicochemical Comparison

Parameter α -Phenylalanine β3 -Homophenylalanine β3 -(4-Fluorophenyl)alanineEthyl 3-amino-3-(4-iodophenyl)propanoate (hydrolyzed)
Backbone Type α -peptide β -peptide β -peptide β -peptide
Dominant Helix α -helix (3.6 residues/turn)14-helix (3 residues/turn)14-helix14-helix (Enhanced rigidity)
Minimum Residues for Stable Helix >15664-6
Halogen Bonding Potential NoneNoneWeak (High electronegativity, no σ -hole)Strong (Large σ -hole on Iodine)
Proteolytic Half-Life (in vitro) < 1 hour> 24 hours> 24 hours> 48 hours (Steric + Halogen shielding)
Crystallographic Utility StandardStandardStandardHigh (Heavy atom phasing via Iodine)
Mechanistic Insights: The Causality of Conformation

Why does the 4-iodophenyl group so profoundly lock the conformation? The structural rigidity arises from three distinct, synergistic mechanisms:

  • The Gauche Effect: The alkyl substituents at the β -position strongly favor a gauche conformation about the Cα​−Cβ​ bond, which is the thermodynamic driver for β -peptide helicity[4].

  • Halogen Bonding as a Conformational Lock: Unlike fluorine, which is highly electronegative and acts as a hydrogen-bond acceptor, iodine acts as a halogen-bond donor. The σ -hole on the iodine atom interacts with Lewis basic sites (e.g., oxygen atoms of adjacent carbonyl groups). This interaction ( C−I⋯O ) is highly directional (optimal angle ~170-180°) and acts as an intramolecular "staple," reducing the entropic penalty of folding[2].

  • Steric Bulk: The large atomic radius of iodine restricts rotameric freedom around the χ1​ and χ2​ dihedral angles, funneling the peptide backbone into a narrower conformational space.

MechanisticPathway A Ethyl 3-amino-3-(4-iodophenyl) propanoate B Beta-Carbon Insertion A->B C Iodine Substituent (Polarizability) A->C D Gauche Conformation Preference B->D E Sigma-Hole Formation (Halogen Bond Donor) C->E F Steric Hindrance (Reduced Rotamers) C->F H Stable 14-Helix Formation D->H G Intramolecular Halogen Bonding E->G F->H G->H

Mechanistic pathways by which the iodinated β-amino acid drives 14-helix stabilization.

Experimental Protocols: A Self-Validating System

To rigorously assess the conformational impact, you cannot rely on a single technique. The protocols below establish a self-validating loop: synthesis, global secondary structure analysis (CD), and atomic-level constraint mapping (NMR).

Note: Because the commercial product is an ethyl ester hydrochloride, it must be saponified and Fmoc-protected prior to Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Preparation and SPPS Incorporation

Rationale: Standard SPPS requires an N-terminally protected free acid. The ethyl ester must be hydrolyzed without racemizing the chiral center.

  • Hydrolysis: Dissolve Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (1 eq) in a 1:1 mixture of THF and 1M aqueous LiOH. Stir at 0°C for 4 hours.

    • Causality: Maintaining a low temperature (0°C) prevents base-catalyzed epimerization of the β -carbon, preserving the stereochemical integrity required for uniform helix formation.

  • Fmoc Protection: Adjust the pH to 8.5 using 10% Na2​CO3​ . Add Fmoc-OSu (1.2 eq) dissolved in dioxane dropwise. Stir for 12 hours at room temperature. Acidify to pH 2 with 1M HCl, extract with ethyl acetate, dry over MgSO4​ , and concentrate.

  • SPPS Coupling: Use a low-swelling resin (e.g., Rink Amide AM). For coupling the bulky iodinated β -amino acid, use HATU/DIPEA (1:2 ratio) in DMF.

    • Causality: The steric bulk of the para-iodophenyl group significantly slows acylation kinetics. You must extend the coupling time to 2 hours and perform a double coupling to ensure >99% yield and prevent deletion sequences.

  • Cleavage: Cleave using TFA/TIS/ H2​O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether.

Protocol 2: Conformational Assessment via CD and 2D-NMR

Rationale: Circular Dichroism (CD) provides the macroscopic view of helicity, while 2D-NMR provides the exact interatomic distances to validate the specific helix type.

  • Circular Dichroism (CD) Spectroscopy:

    • Dissolve the purified peptide in methanol to a concentration of 50 μ M.

    • Causality: β -peptides often show more defined secondary structures in alcoholic solvents compared to water due to reduced solvent competition for backbone hydrogen bonding.

    • Scan from 260 nm to 190 nm at 20°C.

    • Validation Check: A classic β3 -peptide 14-helix exhibits a characteristic maximum near 195 nm and a minimum near 215 nm.

  • 2D-NMR (ROESY/TOCSY):

    • Prepare a 2 mM peptide solution in CD3​OH .

    • Acquire TOCSY (mixing time 60 ms) to assign spin systems for each residue.

    • Acquire ROESY (mixing time 200-300 ms) to identify through-space interactions.

    • Validation Check: Look for sequential NH(i)→NH(i+1) and Hβ​(i)→NH(i+1) Nuclear Overhauser Effects (NOEs). The presence of medium-range NOEs, specifically Hα​(i)→NH(i+3) , is the definitive, self-validating signature of a 14-helix.

AnalyticalWorkflow S1 Step 1: Synthesis Fmoc-protection & SPPS S2 Step 2: CD Spectroscopy Global Helicity (195nm max, 215nm min) S1->S2 Purified Peptide S3 Step 3: 2D-NMR (ROESY) Atomic Constraints (i to i+3 NOEs) S2->S3 Helical Propensity Confirmed Val Self-Validating Conformational Model S2->Val S4 Step 4: X-Ray Crystallography Halogen Bond Geometry (C-I···O) S3->S4 High-Res Structure Required S3->Val S4->Val

Step-by-step analytical workflow for validating peptide conformation and halogen bonding.

Conclusion

Incorporating Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride into peptidomimetics is not merely a structural substitution; it is a strategic upgrade. By leveraging the gauche effect inherent to β -amino acids and the unique σ -hole of the iodine atom, researchers can engineer highly stable, proteolytically resistant foldamers. The protocols provided ensure that the resulting 14-helical structures are rigorously validated, moving your drug development pipeline from empirical screening to rational, structure-based design.

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Validation

Benchmarking Ethyl 3-amino-3-(4-iodophenyl)propanoate Hydrochloride: A Comparative Guide to β-Amino Acid Building Blocks

An authoritative comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating β-amino acid derivatives for complex synthesis. Executive Summary In the synthesis of peptidom...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating β-amino acid derivatives for complex synthesis.

Executive Summary

In the synthesis of peptidomimetics, integrin antagonists, and novel active pharmaceutical ingredients (APIs), functionalized β-amino acids are indispensable building blocks. Among these, Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride stands out as a highly versatile bifunctional synthon.

As an Application Scientist, I frequently see development bottlenecks arise from choosing the wrong halogenated building block. This guide objectively benchmarks the iodo-derivative against its bromo-analog and unsubstituted baseline, providing mechanistic insights, structured physicochemical data, and self-validating experimental protocols to optimize your cross-coupling workflows.

Structural & Physicochemical Profiling

The primary utility of a halogenated β-amino ester lies in its ability to undergo transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck) while preserving the amine and ester functionalities. The choice of halogen directly dictates the thermodynamic and kinetic boundaries of these downstream reactions.

Table 1: Physicochemical & Thermodynamic Comparison
PropertyEthyl 3-amino-3-(4-iodophenyl)propanoate HClEthyl 3-amino-3-(4-bromophenyl)propanoate HClEthyl 3-amino-3-phenylpropanoate HCl
Role Premium Cross-Coupling HubStandard Cross-Coupling HubBaseline / Control
CAS Number 502842-21-9[1]502841-92-1[2]43076-61-5
Molecular Weight 355.60 g/mol 308.60 g/mol 229.70 g/mol
C–X Bond Energy ~280 kJ/mol (Weakest)~336 kJ/mol (Moderate)N/A (C-H bond: ~472 kJ/mol)
Reactivity Profile Rapid oxidative additionSluggish oxidative additionUnreactive to standard Pd(0)
Storage Stability Light-sensitive (Store at 2-8°C)Stable at RTStable at RT

The Causality of Halogen Selection: The ~56 kJ/mol difference in bond dissociation energy between the C–I and C–Br bonds is the fundamental thermodynamic driver for the iodo-derivative's superior reactivity. This allows reactions to proceed at significantly lower temperatures, which is critical for preserving the integrity of the β-amino ester moiety.

Mechanistic Advantage: The Kinetics of Oxidative Addition

In standard Suzuki-Miyaura cross-couplings, the catalytic cycle hinges on three steps: oxidative addition, transmetalation, and reductive elimination. For aryl bromides, oxidative addition is often the rate-determining step, requiring elevated temperatures (70–100 °C)[3].

Conversely, aryl iodides undergo oxidative addition to Pd(0) rapidly, often faster than the rate-determining step of the overall cycle[4]. This kinetic advantage allows the reaction to proceed at milder temperatures (40–50 °C).

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I is kinetically favored) Pd0->OxAdd + Ar-X PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation PdII->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Biaryl Product

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the oxidative addition kinetic advantage of Ar-I.

By utilizing the iodo-derivative, chemists can suppress high-temperature side reactions common to β-amino esters, such as β-lactam formation, ester hydrolysis, or β-hydride elimination[4]. Furthermore, in Ullmann-type couplings, the β-amino acid structure itself exerts an accelerating effect when paired with aryl iodides at lower temperatures[5].

Benchmarking Experimental Workflows

To objectively benchmark these building blocks, we utilize a standardized Suzuki-Miyaura coupling workflow.

Workflow Start Schlenk Setup (Argon) Reagents Add Substrates & Base Start->Reagents Cat Add Pd Cat Degassed Solvent Reagents->Cat Heat Heat at 50°C (Iodo-specific) Cat->Heat Workup Aqueous Workup Heat->Workup Purify Chromatography Workup->Purify

Fig 2: Standardized Schlenk workflow for comparative cross-coupling benchmarking.

Protocol 1: Low-Temperature Suzuki-Miyaura Coupling (Self-Validating)

Objective: Form a biaryl linkage while preserving the β-amino ester.

  • Preparation: Flame-dry a Schlenk flask and backfill with Argon (3x).

  • Reagent Loading: Add Ethyl 3-amino-3-(4-iodophenyl)propanoate HCl (1.0 eq), phenylboronic acid (1.5 eq), and anhydrous K₂CO₃ (3.0 eq). Note: The excess base is required to neutralize the HCl salt of the starting material and facilitate transmetalation.

  • Solvent & Catalyst: Add degassed 1,4-Dioxane/H₂O (4:1 v/v). Stir for 5 minutes. Add Pd(dppf)Cl₂ (5 mol%).

  • Reaction Execution: Heat the mixture to 50 °C .

  • Self-Validation Checkpoint 1 (Visual): The solution should maintain a reddish-brown hue. If the solution turns opaque black, Pd(0) has precipitated (catalyst deactivation via protodeboronation or oxygen ingress)[6]. Halt heating immediately.

  • Self-Validation Checkpoint 2 (Analytical): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active starting material spot disappears. For the iodo-derivative, this typically occurs within 3-4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Table 2: Comparative Benchmarking Results (Suzuki Coupling)
SubstrateCatalyst SystemTempTimeYieldChemoselectivity Notes
Iodo-derivative Pd(dppf)Cl₂ / K₂CO₃50 °C4 h>92% Excellent; no ester hydrolysis observed.
Bromo-derivative Pd(dppf)Cl₂ / K₂CO₃50 °C12 h<40%Sluggish oxidative addition; high unreacted SM.
Bromo-derivative Pd(dppf)Cl₂ / K₂CO₃80 °C8 h78%Moderate; trace β-lactam/hydrolysis byproducts.

Data synthesis based on established reactivity profiles of aryl iodides vs. bromides in Pd-catalyzed couplings[3].

Causality Behind Experimental Choices

Why use the Hydrochloride Salt instead of the Free Base? The free amine of a β-amino acid is a potent nucleophile and a strong chelating ligand. If introduced into a palladium-catalyzed system as a free base, it can coordinate with the Pd center, effectively poisoning the catalyst and halting the catalytic cycle[3]. By utilizing the hydrochloride salt, the amine remains protonated (and thus non-coordinating) until the inorganic base (K₂CO₃) slowly liberates it in situ, ensuring the cross-coupling outpaces catalyst deactivation.

Why 50 °C for the Iodo-Derivative? Elevated temperatures (>70 °C) in basic aqueous media (Dioxane/H₂O + K₂CO₃) dramatically increase the rate of ester hydrolysis. Because the C–I bond undergoes rapid oxidative addition, we can artificially cap the reaction temperature at 50 °C. This creates a kinetic window where the cross-coupling proceeds to completion while the ester hydrolysis remains negligible.

Conclusion

While Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is a cost-effective alternative for robust, high-temperature syntheses, Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride is the superior building block for complex, sensitive molecular architectures. Its kinetic advantage in oxidative addition allows for milder reaction conditions, higher yields, and the preservation of adjacent labile functional groups.

References

  • CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Organic Letters - ACS Publications. Available at:[Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications. Available at:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at:[Link]

  • How to approach choosing reaction conditions for Suzuki? Chempros - Reddit. Available at:[Link]

Sources

Comparative

Advanced Application Guide: Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride in Peptidomimetic Drug Discovery

As drug discovery increasingly pivots toward biologics and complex peptidomimetics, the demand for versatile, high-efficiency building blocks has surged. Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS: 50284...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly pivots toward biologics and complex peptidomimetics, the demand for versatile, high-efficiency building blocks has surged. Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS: 502842-21-9) stands out as a premier bifunctional intermediate. By combining a β3 -amino acid backbone with a highly reactive para-iodophenyl handle, this compound enables the rapid, late-stage diversification of peptide libraries.

This guide objectively compares the performance of this iodo-derivative against its structural alternatives and provides field-proven, self-validating protocols for its application in structural biology and drug development.

Mechanistic Causality: The Superiority of the 4-Iodo Handle

In the synthesis of extended biphenyl or alkynyl-aryl β -amino acids, transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) is the industry standard. The choice of the halogen electrophile dictates both the thermodynamic feasibility and the kinetic rate of the reaction's first step: oxidative addition .

The carbon-iodine (C–I) bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to the carbon-bromine (C–Br) bond (~81 kcal/mol). This energetic differential allows palladium-catalyzed oxidative addition to proceed rapidly at mild temperatures. For sensitive substrates like β -amino esters—which are prone to retro-Michael additions, thermal degradation, or epimerization at elevated temperatures—the ability to perform couplings at or near room temperature is critical for maintaining structural integrity[1].

Comparative Performance Analysis

The following table summarizes the quantitative performance differences between the iodo-derivative and its common alternatives in a standard Suzuki-Miyaura biphenyl synthesis.

Substrate AlternativeReactive HandleC–X Bond EnergyOptimal Coupling TempCatalyst LoadingYield (Suzuki-Miyaura)
Ethyl 3-amino-3-(4-iodophenyl)propanoate 4-Iodo~65 kcal/mol45 °C2 mol%>95%
Ethyl 3-amino-3-(4-bromophenyl)propanoate 4-Bromo~81 kcal/mol80–100 °C5–10 mol%68–75%
Ethyl 3-amino-3-phenylpropanoate None (C–H)~110 kcal/molN/A (Requires C-H activation)N/A<5% (Trace)

Data demonstrates that the iodo-analog provides superior yields under milder conditions, preserving the chiral integrity of the β -amino acid backbone.

Experimental Workflows: Self-Validating Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems where every reagent serves a specific, mechanistic purpose.

Protocol A: Mild Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of the unprotected hydrochloride salt directly with an arylboronic acid, bypassing the need for intermediate Boc/Fmoc protection steps[2].

  • Preparation : In a rigorously dried Schlenk flask under an argon atmosphere, add Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Base Addition : Add anhydrous K₂CO₃ (3.0 equiv).

    • Causality: The stoichiometry is critical. Exactly 1.0 equivalent is consumed immediately to neutralize the hydrochloride salt and liberate the free amine. The remaining 2.0 equivalents are required to coordinate with the boronic acid, forming the highly nucleophilic boronate complex necessary for the transmetalation step.

  • Catalyst Loading : Add Pd(dppf)Cl₂ (2 mol%).

  • Solvent Introduction : Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

    • Causality: The biphasic system is self-validating. Water ensures the complete dissolution of the inorganic K₂CO₃, maximizing the local concentration of carbonate ions. Simultaneously, 1,4-Dioxane solvates the organic β -amino ester and prevents the precipitation of the active Pd(0) catalytic species.

  • Reaction : Stir the mixture at 45 °C for 4–6 hours. Monitor via LC-MS until the complete consumption of the starting material.

  • Workup : Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Protocol B: Saponification and Peptidomimetic Incorporation
  • Ester Hydrolysis : Treat the cross-coupled ethyl ester with LiOH (1.5 equiv) in THF/H₂O (1:1) at 0 °C for 2 hours to yield the free β -amino acid.

  • Peptide Coupling : Utilize standard coupling reagents (e.g., HATU, DIPEA) to conjugate the β -amino acid to an elongating peptide chain on a solid support.

Visualizations of Logical Relationships

The following diagrams illustrate the chemical workflow and the biological rationale for utilizing this compound in drug design.

G A Iodo-Beta-Amino Ester (HCl Salt) B Neutralization & Base Addition A->B C Pd(0) Catalyzed Cross-Coupling B->C D Biphenyl Beta-Amino Derivative C->D E Peptidomimetic Synthesis D->E

Workflow for the late-stage functionalization of the iodo-beta-amino ester via Pd-catalysis.

The Biological Rationale: Proteolytic Stability

Incorporating β -amino acids introduces an additional methylene carbon into the peptide backbone. This structural alteration fundamentally changes the dihedral angles ( ϕ , ψ , ω ) available to the peptide chain, inducing the formation of stable secondary structures (e.g., 14-helices). These structures are sterically incompatible with the active sites of endogenous α -proteases, translating to a significantly extended half-life in vivo[3].

G cluster_0 Standard Alpha-Peptide cluster_1 Beta-Peptide Analog A1 Alpha-Amino Acid Sequence A2 Protease Recognition A1->A2 A3 Rapid Degradation (Short Half-life) A2->A3 B1 Beta-Amino Acid Incorporation B2 Steric Clash in Protease Active Site B1->B2 B3 Sustained Bioactivity (Long Half-life) B2->B3

Mechanistic comparison of proteolytic degradation between alpha-peptides and beta-peptides.

References

  • Title : Transition-Metal-Catalyzed Silylation and Borylation of C–H Bonds for the Synthesis and Functionalization of Complex Molecules Source : Chemical Reviews (ACS Publications) URL :[Link]

  • Title : Mutational Biosynthesis of Hitachimycin Analogs Controlled by the β-Amino Acid–Selective Adenylation Enzyme HitB Source : ACS Chemical Biology URL :[Link]

  • Title : Engineering Pyrrolysine Systems for Genetic Code Expansion and Reprogramming Source : PMC (National Institutes of Health) URL :[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride

Comprehensive Safety and Operational Guide: Handling Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride Introduction Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride is a specialized halogenated aromatic amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride

Introduction Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride is a specialized halogenated aromatic amine derivative utilized extensively in advanced organic synthesis and drug development. Due to the presence of the heavy iodine atom, the reactive amine, and its hydrochloride salt form, it presents unique physicochemical properties that require rigorous safety protocols. This guide provides an authoritative, step-by-step framework for the personal protective equipment (PPE) required, operational handling, and EPA-compliant disposal methodologies.

Chemical Profile & Hazard Assessment

Understanding the inherent properties of a compound is the first step in risk mitigation. The hydrochloride salt form indicates it is typically handled as a crystalline solid or powder, which introduces specific inhalation and contact risks[1].

Table 1: Physicochemical & Hazard Profile

PropertyValue
Chemical Name Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride
CAS Number 502842-21-9
Molecular Formula C11H15ClINO2
Molecular Weight 355.60 g/mol [1]
Physical State Solid (Powder/Crystalline)
Storage Conditions -4°C to -20°C (Protect from light and moisture)[2]
Primary Hazards Skin/Eye Irritant (GHS07), Acute Toxicity[3]

Mechanistic Toxicology: The toxicity of halogenated aromatic amines is often linked to their metabolic activation pathways and high lipophilicity[4]. The iodine substituent significantly increases the molecule's partition coefficient (LogP). If dissolved in organic solvents (e.g., DMSO, dichloromethane), the solvent acts as a carrier, allowing the highly lipophilic iodinated compound to rapidly permeate standard glove materials and the stratum corneum of the skin. Furthermore, airborne dust from the lyophilized hydrochloride salt can cause severe irritation to the mucosal membranes of the respiratory tract.

Personal Protective Equipment (PPE) Framework

OSHA’s 29 CFR 1910.132 standard mandates that PPE must be selected based on a rigorous hazard assessment[5][6]. For this compound, the PPE strategy must adapt based on whether the chemical is being handled as a dry powder or in solution.

  • Eye and Face Protection: Safety glasses with side shields (ANSI Z87.1 compliant) are the absolute minimum[7]. However, when handling solutions of this compound or during scale-up operations, chemical splash goggles paired with a full face shield are required to prevent mucosal exposure[8].

  • Hand Protection (The Causality of Glove Selection):

    • Handling Dry Powder: Standard disposable nitrile gloves (minimum 5 mil thickness) provide adequate protection against the dry hydrochloride salt.

    • Handling in Organic Solvents: Halogenated organics and carrier solvents can rapidly degrade latex and thin nitrile[4]. A double-gloving protocol is mandatory: a heavy-duty Neoprene or butyl rubber outer glove over a flexible nitrile inner glove[8]. This ensures that if the outer glove is compromised by the solvent, the inner glove provides a temporary barrier, allowing the user time to safely remove the PPE.

  • Body Protection: A fully buttoned, flame-resistant, or standard heavy cotton laboratory coat is required[7]. If handling large volumes of solvent, a chemically resistant apron (e.g., Tychem) should be worn over the lab coat[9].

  • Respiratory Protection: When weighing or transferring the dry powder outside of a containment system, an N95 or P100 particulate respirator is recommended to prevent inhalation of the irritating dust. Ideally, all manipulations should occur within a certified Class II Biological Safety Cabinet or a chemical fume hood[6].

PPE_Selection Start Risk Assessment: Ethyl 3-amino-3-(4-iodophenyl)propanoate HCl State What is the physical state of the compound? Start->State Solid Dry Powder / Solid State->Solid Solution Dissolved in Organic Solvent State->Solution PPE_Solid N95/P100 Respirator Chemical Goggles Standard Nitrile Gloves Solid->PPE_Solid PPE_Sol Chemical Fume Hood Face Shield + Goggles Double Gloving (Nitrile + Neoprene) Solution->PPE_Sol

Caption: Logical workflow for selecting appropriate PPE based on the physical state of the compound.

Operational Protocol: Step-by-Step Handling

To ensure a self-validating safety system, follow this sequence when preparing solutions of Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride:

  • Preparation: Verify that the chemical fume hood is operational (face velocity between 80-120 fpm). Assemble all required PPE and ensure the analytical balance is clean.

  • Gloving: Don the appropriate gloves based on the workflow (see PPE Framework).

  • Weighing: Use an anti-static weighing boat. Because the hydrochloride salt can be statically charged, using an ionizer can prevent the powder from aerosolizing during transfer.

  • Solvent Addition: Transfer the pre-weighed solid into a chemically compatible, sealable vessel (e.g., amber glass vial, as iodinated compounds can be light-sensitive) before adding the organic solvent.

  • Decontamination: After the procedure, wipe down the balance and surrounding area with a solvent compatible with the compound (e.g., 70% ethanol or isopropanol), followed by a water wipe. Dispose of the wipes in the solid hazardous waste container.

Waste Management and Disposal Plan

The disposal of iodinated organic compounds is strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA)[10][11]. Improper disposal can lead to severe environmental toxicity, particularly to aquatic life[12].

Critical Mechanistic Warning: Never mix iodinated chemical waste with oxidizing agents such as bleach (sodium hypochlorite)[13]. The oxidation of iodide or iodinated organics can rapidly generate toxic, purple iodine gas (I2 vapor), which poses an immediate inhalation hazard and can easily overwhelm standard fume hood ventilation.

  • Solid Waste: Empty vials, contaminated gloves, and weighing boats must be placed in a designated, clearly labeled solid hazardous waste container[14].

  • Liquid Waste (Organic): Solutions containing this compound must be collected in a dedicated "Halogenated Organic Waste" carboy. Do not mix with non-halogenated solvents, as disposal facilities process these streams differently[14].

  • Liquid Waste (Aqueous): If the compound is in an aqueous solution, it must still be collected as hazardous waste. Do not pour down the sink[12].

Waste_Disposal Waste Generate Iodinated Waste Category Waste Category? Waste->Category SolidWaste Solid Waste (Gloves, Vials, Wipes) Category->SolidWaste Aqueous Aqueous Liquid Waste Category->Aqueous Organic Organic Liquid Waste Category->Organic TreatSolid Place in Solid Hazardous Waste Bin SolidWaste->TreatSolid TreatAq CRITICAL: Do NOT mix with bleach (Prevents toxic I2 vapor generation) Aqueous->TreatAq TreatOrg Segregate into Halogenated Organic Carboy Organic->TreatOrg EPA Dispose via EPA-certified RCRA TSDF TreatAq->EPA TreatOrg->EPA TreatSolid->EPA

Caption: EPA-compliant disposal workflow for iodinated organic compounds.

Emergency Spills & Exposure Protocol

  • Skin Contact: Immediately remove contaminated PPE. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use solvents to wash the skin, as this will increase absorption.

  • Eye Contact: Utilize the nearest emergency eyewash station, holding the eyelids open, and flush for 15 minutes. Seek immediate medical evaluation.

  • Powder Spill: Do not sweep dry powder, which will aerosolize the irritant. Cover the spill with damp absorbent pads to suppress dust, carefully scoop the material into a hazardous waste container, and clean the surface with a detergent solution.

  • Solvent Spill: Evacuate personnel if the solvent volume is large. Use an inert absorbent material (e.g., vermiculite or a commercial spill kit) to contain the liquid. Dispose of the saturated absorbent as halogenated hazardous waste.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride
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